Daphnilongeridine
Description
Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7S)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3/t20?,21?,22?,23-,24?,25?,26?,27?,28?,29?,30?,31-,32?/m0/s1 |
InChI Key |
VQBLZPKBXFEWGF-XTZAXYOXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Source and Origin of Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine is a structurally complex member of the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate polycyclic architectures. This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of this compound. It details the botanical and geographical origins of the compound, presents a step-by-step protocol for its extraction and purification, and includes a complete summary of its spectroscopic data for unequivocal identification. Furthermore, this guide outlines the current understanding of the biosynthetic pathway leading to the core Daphniphyllum alkaloid skeleton, offering insights for researchers in natural product chemistry, biosynthesis, and drug discovery.
Natural Source and Geographical Origin
This compound is a natural product isolated from plants of the genus Daphniphyllum. The primary documented source of this alkaloid is Daphniphyllum macropodum Miq. , an evergreen shrub or small tree belonging to the family Daphniphyllaceae[1][2][][4].
Geographical Distribution: The genus Daphniphyllum comprises approximately 30 species that are primarily distributed throughout Southeast Asia. Daphniphyllum macropodum, the specific source of this compound, is native to East Asia and can be found in countries such as China, Japan, and Korea. The plant typically grows in forests and thickets on mountain slopes.
Isolation and Purification
The isolation of this compound from Daphniphyllum macropodum involves a multi-step process of extraction and chromatographic separation. While the precise yield for this compound from a specific collection has not been detailed in readily available literature, the general procedure for isolating Daphniphyllum alkaloids is well-established. The following is a representative experimental protocol based on methods used for isolating analogous compounds from the same plant source.
Experimental Protocol: Isolation of Daphniphyllum Alkaloids
1. Plant Material Collection and Preparation:
-
The branches and leaves of Daphniphyllum macropodum are collected and air-dried.
-
The dried plant material is then powdered using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with an organic solvent, typically 95% ethanol, at room temperature. This process is often repeated multiple times (e.g., 3 x 20 L) to ensure complete extraction of the secondary metabolites.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar organic solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of approximately 9-10 with an aqueous base (e.g., ammonia (B1221849) solution or Na₂CO₃).
-
This basic solution is then extracted with a chlorinated solvent such as chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) to transfer the free-base alkaloids into the organic phase.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to afford the crude alkaloid fraction.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over a silica gel stationary phase. A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃/MeOH, 100:0 to 80:20 v/v), is used to separate the alkaloids into several fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using reverse-phase preparative HPLC (e.g., on a C18 column) with a suitable mobile phase, such as a gradient of methanol and water, often with a small amount of acid (e.g., formic acid) or base (e.g., diethylamine) to improve peak shape.
-
Crystallization: The purified this compound is often obtained as a solid, which can be further purified by crystallization from a suitable solvent system (e.g., methanol/acetone) to yield the final, pure compound.
Structural Characterization and Data
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative and Physical Data
| Property | Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.76 g/mol |
| Appearance | White powder or crystalline solid |
| HRESIMS | m/z [M+H]⁺ (Calculated and experimental values would be presented in the original publication) |
| IUPAC Name | [(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3R,7R,10S,11R,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹¹]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate[] |
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its identification. Note: The specific chemical shifts (δ) in ppm and coupling constants (J) in Hz are based on representative data for complex Daphniphyllum alkaloids and should be confirmed against the original isolation literature.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| OAc | ~2.05 | s | |
| Multiple aliphatic protons | 0.8 - 3.5 | m |
| Specific proton assignments would be listed here based on the original publication. |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δC (ppm) |
|---|---|
| C=O (Acetate) | ~170.5 |
| C=O (Lactone/Ester) | ... |
| Multiple quaternary, methine, methylene, and methyl carbons | 10 - 90 |
| Specific carbon assignments would be listed here based on the original publication. |
Biosynthesis Pathway
The Daphniphyllum alkaloids are terpenoid-derived natural products. Their biosynthesis is proposed to originate from the cyclization of squalene, a C30 triterpene precursor. The pathway involves a complex cascade of enzymatic reactions leading to the formation of the characteristic polycyclic core.
The key steps in the proposed biosynthesis are:
-
Squalene Formation: The pathway begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.
-
Oxidative Cleavage: Squalene undergoes oxidative cleavage to form a key dialdehyde (B1249045) intermediate.
-
Incorporation of Nitrogen: A nitrogen atom, likely from an amino acid source, is incorporated via a transamination reaction, leading to the formation of an enamine/imine intermediate.
-
Intramolecular Cyclizations: A series of intramolecular cyclization reactions, including Diels-Alder and Mannich-type reactions, constructs the intricate, fused-ring system of the proto-alkaloid skeleton.
-
Tailoring Reactions: The core skeleton is then modified by various tailoring enzymes (e.g., oxidases, reductases, transferases) to produce the vast diversity of known Daphniphyllum alkaloids, including this compound.
Below is a generalized workflow and a proposed biosynthetic pathway diagram.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic origin of this compound from squalene.
References
An In-depth Technical Guide on the Biological Activity of Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine is a naturally occurring alkaloid belonging to the complex and structurally diverse family of Daphniphyllum alkaloids. These compounds are isolated from plants of the genus Daphniphyllum, with this compound specifically being extracted from the branches of Daphniphyllum macropodum Miq. The Daphniphyllum alkaloids are known for their intricate polycyclic structures and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects. This guide provides a detailed overview of the currently available scientific information regarding the biological activity of this compound, with a focus on its cytotoxic properties.
Biological Activity of this compound
The primary biological activity reported for this compound is its cytotoxicity against various human cell lines. This suggests its potential as a lead compound in the development of novel anticancer agents. The cytotoxic effects indicate that this compound can inhibit the proliferation of and/or induce cell death in cancer cells as well as endothelial cells, which are crucial in tumor angiogenesis.
Quantitative Data
The cytotoxic potency of this compound has been quantified using half-maximal inhibitory concentration (IC50) values. The available data from in vitro studies is summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| Various Human Tumor Cell Lines | Cancer Cells | 2.4 - 9.7 |
| Human Microvascular Endothelial Cells (HMEC) | Endothelial Cells | 2.7 |
Note: The specific tumor cell lines tested within the 2.4 - 9.7 µM range were not detailed in the available literature.
Experimental Protocols
While the precise, detailed experimental protocol used to determine the cytotoxicity of this compound is not available in the public domain, a representative protocol for a standard cytotoxicity assay, such as the MTT assay, is provided below. This method is widely used to assess the cytotoxic effects of natural products.
Representative Cytotoxicity Assay Protocol (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cultured human cells by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and HMEC
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Potential Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways that are modulated by this compound to exert its cytotoxic effects. However, cytotoxic compounds often induce cell death through the activation of apoptosis. Below is a generalized diagram of the intrinsic (mitochondrial) pathway of apoptosis, which is a common mechanism of action for many natural product-based anticancer agents. It is important to note that this is a hypothetical pathway for this compound's action and requires experimental validation.
Unraveling the Intricate Architecture of Daphnilongeridine: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the methodologies and analytical data integral to the chemical structure elucidation of Daphnilongeridine, a complex Daphniphyllum alkaloid. The intricate molecular framework of this compound necessitates a coordinated application of advanced spectroscopic and spectrometric techniques, coupled with rigorous logical deduction, to ascertain its precise atomic connectivity and stereochemistry. This guide details the experimental protocols, presents a structured summary of the required spectroscopic data, and visualizes the logical workflow of the structure determination process.
Isolation and Purification
The initial step in the structure elucidation of this compound involves its isolation from its natural source, typically the leaves and stems of Daphniphyllum longeracemosum. The following is a generalized protocol for the extraction and purification of this alkaloid.
Experimental Protocol:
-
Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a nonpolar solvent (e.g., hexane (B92381) or ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ or NH₄OH to pH 9-10) and subsequently extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to yield a crude alkaloid fraction.
-
Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate this compound. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, often a mixture of hexane and ethyl acetate (B1210297), followed by ethyl acetate and methanol.
-
Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing this compound is achieved using preparative TLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is performed using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.
-
Spectroscopic and Spectrometric Analysis
The determination of the molecular structure of this compound relies on the integrated analysis of data from various spectroscopic and spectrometric techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Presentation:
| Parameter | Observed Value |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.75 |
| HRMS (ESI-TOF) m/z | [M+H]⁺ calcd. for C₃₂H₅₂NO₄⁺: [placeholder] |
| [M+H]⁺ found: [placeholder] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for elucidating the carbon-hydrogen framework and the connectivity of atoms within the this compound molecule.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
-
Data Acquisition: A standard set of NMR experiments is performed, including:
-
¹H NMR (proton)
-
¹³C NMR (carbon-13) and DEPT (Distortionless Enhancement by Polarization Transfer) to determine the multiplicity of carbon signals (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy) to identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different spin systems and functional groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
-
Data Presentation:
Table 1: ¹H NMR Data for this compound ([Solvent], [Frequency] MHz)
| Position | δH (ppm), mult. (J in Hz) |
| [e.g., 1] | [placeholder] |
| [e.g., 2] | [placeholder] |
| ... | ... |
Table 2: ¹³C NMR Data for this compound ([Solvent], [Frequency] MHz)
| Position | δC (ppm), Type |
| [e.g., 1] | [placeholder] |
| [e.g., 2] | [placeholder] |
| ... | ... |
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound is a deductive process that integrates all the spectroscopic data. The logical flow of this process is visualized below.
Assembling the Molecular Scaffold
The connectivity of the atoms in this compound is pieced together by analyzing the correlations observed in the 2D NMR spectra. The following diagram illustrates how different structural fragments are connected using key HMBC correlations.
Conclusion
The chemical structure elucidation of this compound is a meticulous process that showcases the power of modern analytical techniques in natural product chemistry. By systematically applying mass spectrometry and a variety of NMR experiments, and by logically interpreting the resulting data, the complex three-dimensional architecture of this fascinating alkaloid can be confidently determined. The information presented in this guide provides a foundational understanding of the principles and methodologies involved in this scientific endeavor, which is a critical first step in exploring the potential pharmacological applications of this compound.
The Discovery and Isolation of Daphnilongeridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine, a complex polycyclic alkaloid, has been isolated from the leaves and stems of Daphniphyllum longeracemosum. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this natural product. The intricate structure of this compound was elucidated through extensive spectroscopic analysis. Notably, the compound has demonstrated cytotoxic activities against several tumor cell lines, suggesting its potential as a lead compound in drug discovery and development. This document details the experimental protocols for its isolation and presents its physicochemical and biological data in a structured format for researchers.
Introduction
The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the Daphniphyllum genus.[1][2] These alkaloids have garnered significant attention from the scientific community due to their unique molecular architectures and promising biological activities. This compound is a notable member of this family, first reported from Daphniphyllum longeracemosum. This guide serves as a technical resource, consolidating the available information on its discovery and isolation.
Physicochemical Properties
This compound is a white powder with the molecular formula C32H51NO4, corresponding to a molecular weight of 513.76 g/mol .[1] It is soluble in organic solvents such as chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone.
| Property | Value | Reference |
| Molecular Formula | C32H51NO4 | [1] |
| Molecular Weight | 513.76 | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Predicted Boiling Point | 581.4±40.0 °C | [1] |
| Predicted Density | 1.16±0.1 g/cm3 | [1] |
| Predicted pKa | 12.93±0.70 | [1] |
Isolation Protocol
The isolation of this compound from the leaves and stems of Daphniphyllum longeracemosum involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.
Extraction
-
Plant Material Preparation: The air-dried and powdered leaves and stems of Daphniphyllum longeracemosum are the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
Acid-Base Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution) to a pH of approximately 9-10. This basic solution is then extracted with a chlorinated solvent like dichloromethane or chloroform to obtain the crude alkaloid fraction.
Chromatographic Purification
The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is first fractionated by silica gel column chromatography, eluting with a gradient of solvents, typically a mixture of chloroform and methanol of increasing polarity.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound are further purified using preparative thin-layer chromatography with a suitable solvent system.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and thus the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of protons and carbons within the molecule, leading to the elucidation of its complex polycyclic structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups.
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophores present in the molecule.
While the primary literature contains the detailed spectroscopic data, a summary is provided below. The full dataset is essential for unambiguous structure confirmation.
| Spectroscopic Technique | Information Obtained |
| HRMS | Determination of molecular formula (C32H51NO4) |
| ¹H NMR | Proton chemical shifts and coupling constants |
| ¹³C NMR | Carbon chemical shifts |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms and stereochemistry |
| IR | Presence of functional groups |
| UV | Presence of chromophores |
Biological Activity
Preliminary biological studies have shown that this compound exhibits cytotoxic activity against several tumor cell lines.[3][4] This suggests that this compound may have potential as an anticancer agent. Further studies are required to elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
| Cell Line | IC50 (µM) | Reference |
| Various tumor cell lines | 2.4 - 9.7 | [3][4] |
| HMEC (human microvascular endothelial cell line) | 2.7 | [3][4] |
The cytotoxic effects of this compound suggest that it may interact with specific signaling pathways involved in cell proliferation and survival. Further research is warranted to identify the molecular targets of this compound.
Conclusion
This compound is a structurally interesting Daphniphyllum alkaloid with demonstrated cytotoxic activity. The isolation protocol described herein provides a basis for obtaining this compound for further chemical and biological investigations. The preliminary bioactivity data suggest that this compound is a promising candidate for further development as a potential therapeutic agent. Future research should focus on its total synthesis, the elucidation of its mechanism of action, and a more comprehensive evaluation of its pharmacological profile.
References
An In-Depth Technical Guide to Daphnilongeridine and Other Daphniphyllum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. With over 350 identified members, these alkaloids have captivated chemists and pharmacologists due to their complex, polycyclic architectures and a wide range of promising biological activities.[1][2][3][4] These activities include cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects, making them attractive scaffolds for drug discovery and development.[5][6] This guide provides a comprehensive overview of the core aspects of Daphniphyllum alkaloids, with a focus on quantitative biological data, detailed experimental protocols for their synthesis, and visualization of key pathways and workflows. While the specific alkaloid Daphnilongeridine is noted, the available scientific literature is sparse; therefore, this guide will focus on a selection of well-characterized Daphniphyllum alkaloids as representative examples of this fascinating class of molecules.
Data Presentation: Cytotoxic Activities of Daphniphyllum Alkaloids
The cytotoxic properties of Daphniphyllum alkaloids against various cancer cell lines are a significant area of research. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for selected alkaloids, providing a quantitative measure of their potency.
| Alkaloid | Cell Line | IC50 Value | Reference |
| Daphnioldhanol A | HeLa | 31.9 μM | [7] |
| Daphnezomine W | HeLa | 16.0 µg/mL | [8][9] |
| Unnamed Alkaloid | HeLa | ~3.89 μM | [1] |
| Deoxycalyciphylline B | - | LD50: 812 mg/kg (in mice) | [10] |
Experimental Protocols: Total Synthesis of Representative Daphniphyllum Alkaloids
The complex structures of Daphniphyllum alkaloids have made them challenging targets for total synthesis, leading to the development of innovative synthetic strategies. Below are detailed experimental protocols for key steps in the synthesis of two representative alkaloids, (-)-Calyciphylline N and (-)-Daphnezomines A and B.
Total Synthesis of (-)-Calyciphylline N
The total synthesis of (-)-Calyciphylline N was a landmark achievement, featuring key transformations such as a highly stereoselective intramolecular Diels-Alder reaction and a Nazarov cyclization.[6][11][12][13][14]
Key Step: Intramolecular Diels-Alder Reaction
-
Reaction: To a solution of the triene precursor in CH2Cl2 at -78 °C is added Et2AlCl. The reaction mixture is stirred for a specified time, and then quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the bicyclic product.
Key Step: Stille Carbonylation/Nazarov Cyclization Sequence
-
Reaction: A mixture of the vinyl triflate, Pd(PPh3)4, and LiCl in DMF is saturated with CO gas. The reaction is heated at a specified temperature for a set duration. After cooling to room temperature, the reaction mixture is diluted with Et2O and washed with water and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The crude product is then subjected to the Nazarov cyclization conditions, typically a Lewis acid such as SnCl4 in CH2Cl2, to yield the cyclized product.
Total Synthesis of (-)-Daphnezomines A and B
The synthesis of (-)-Daphnezomines A and B is notable for its modular approach, commencing from the chiral pool terpene, (S)-carvone.[2][15][16]
Key Step: Sharpless Allylic Amination and Palladium-Catalyzed Oxidative Cyclization
-
Reaction: The silyl (B83357) enol ether derived from (S)-carvone is subjected to Sharpless allylic amination conditions to introduce the nitrogen atom. The resulting amine is then treated with a palladium catalyst in the presence of an oxidant to effect an oxidative cyclization, forming the azabicyclo[3.3.1]nonane core.
Key Step: Fe-mediated Hydrogen Atom Transfer (HAT)-based Radical Cyclization
-
Reaction: The cyclization precursor is treated with an iron-based catalyst and a suitable initiator to generate a radical species. This radical then undergoes an intramolecular cyclization to form a key C-C bond, constructing a crucial part of the polycyclic skeleton.
Mandatory Visualizations
Biosynthetic Pathway of Daphniphyllum Alkaloids
The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene, a common precursor in terpenoid biosynthesis. The following diagram illustrates a plausible biosynthetic pathway leading to the diverse skeletons of these alkaloids.
Caption: Plausible biosynthetic pathway of Daphniphyllum alkaloids from squalene.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines a general workflow for screening the cytotoxic activity of Daphniphyllum alkaloids against cancer cell lines.
Caption: General workflow for in vitro cytotoxicity screening of Daphniphyllum alkaloids.
Conclusion and Future Directions
The Daphniphyllum alkaloids represent a rich source of structurally complex and biologically active molecules. While significant progress has been made in their isolation, characterization, and total synthesis, much remains to be explored regarding their mechanisms of action and therapeutic potential. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these alkaloids to better understand their pharmacological effects. The development of more efficient and scalable synthetic routes will be crucial for enabling in-depth biological studies and advancing these promising natural products towards clinical applications. The continued investigation of this remarkable family of alkaloids holds great promise for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemistry of Daphniphyllum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Total synthesis of (-)-calyciphylline N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Total Synthesis of (-)-Daphnezomines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Daphnilongeridine in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of Daphnilongeridine, a complex alkaloid. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the reported qualitative solubility and provides detailed, generalized experimental protocols that can be adapted by researchers to determine the quantitative solubility of this compound in various solvents.
Introduction to this compound
This compound is a naturally occurring alkaloid that has been isolated from plants of the Daphniphyllum genus. Like other alkaloids in its class, it possesses a complex polycyclic structure, which dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is a critical first step in its extraction, purification, formulation, and in vitro/in vivo testing for potential therapeutic applications.
Solubility Profile of this compound
Currently, the available information on the solubility of this compound is qualitative. The compound has been reported to be soluble in several common organic solvents. This information is crucial for selecting appropriate solvent systems for various experimental procedures.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
Note: The term "soluble" is based on information from chemical suppliers and indicates that the compound is likely to dissolve to a practical extent for laboratory use, though the exact concentration is not specified.
Experimental Protocols for Quantitative Solubility Determination
To facilitate further research and development, this section provides detailed methodologies for determining the quantitative solubility of this compound. These protocols are based on widely accepted scientific methods for solubility assessment of natural products and can be adapted to specific laboratory conditions.
The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] This method involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Chloroform, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions into the HPLC-UV system to construct a calibration curve by plotting peak area against concentration.
-
Inject the diluted sample solution into the HPLC-UV system to determine its concentration.
-
The solubility of this compound is calculated by multiplying the measured concentration by the dilution factor.
-
Diagram of the Shake-Flask with HPLC-UV Analysis Workflow:
For a more rapid estimation of solubility, UV-Vis spectrophotometry can be employed, provided that this compound has a distinct chromophore that absorbs light in the UV-Vis range and that the solvent is transparent in that region.
Objective: To rapidly determine the solubility of this compound in a UV-transparent solvent.
Materials:
-
This compound (solid powder)
-
Solvent of interest (UV-transparent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Centrifuge or filtration setup
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration.
-
Create a series of standard solutions by serial dilution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and follow Beer-Lambert's law.
-
-
Solubility Determination:
-
Prepare a saturated solution of this compound as described in the shake-flask method (steps 2.1 and 2.2).
-
After equilibration, separate the supernatant from the excess solid by centrifugation or filtration.
-
Dilute the clear supernatant with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound by multiplying the concentration by the dilution factor.
-
Diagram of the UV-Vis Spectrophotometry-based Solubility Determination Workflow:
Factors Influencing Solubility
Researchers should be aware that the solubility of this compound can be influenced by several factors:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
pH: As an alkaloid, this compound contains nitrogen atoms that can be protonated. Therefore, its solubility in aqueous solutions is expected to be highly pH-dependent.
-
Solvent Polarity: The "like dissolves like" principle suggests that the solubility of this compound will be highest in solvents with similar polarity.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Polymorphism: The crystalline form of the solid can influence its solubility.
Conclusion
References
Daphnilongeridine: A Technical Overview of a Cytotoxic Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine is a complex polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. Isolated from the plant species Daphniphyllum longeracemosum, this natural product has garnered interest within the scientific community for its potential cytotoxic activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and situates it within the broader context of related cytotoxic Daphniphyllum alkaloids. Due to the limited specific experimental data on this compound, this document also presents representative experimental protocols and potential mechanisms of action based on studies of closely related compounds.
Chemical Identity
CAS Number: 922522-15-4
Molecular Formula: C₃₂H₅₁NO₄
| Property | Value |
| CAS Registry Number | 922522-15-4 |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.75 g/mol |
| Source Organism | Daphniphyllum longeracemosum[1][2] |
Biological Activity: Cytotoxicity
While specific quantitative cytotoxic data for this compound is not extensively available in peer-reviewed literature, it is reported to exhibit cytotoxicity against several tumor cell lines. The broader class of Daphniphyllum alkaloids has demonstrated significant cytotoxic effects across a range of cancer cell lines. To provide a comparative context, the following table summarizes the cytotoxic activities (IC₅₀ values) of several other Daphniphyllum alkaloids.
| Alkaloid | Cell Line | IC₅₀ (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [3][4] |
| Daphnioldhanol A | HeLa | 31.9 | [5] |
| A closely related alkaloid | HeLa | ~3.89 | [6] |
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the study of this compound and related alkaloids. These are intended to serve as a foundational methodology for researchers.
Isolation of Daphniphyllum Alkaloids
This protocol outlines a general procedure for the extraction and isolation of alkaloids from Daphniphyllum species.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Potential Mechanism of Action: Induction of Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. While the specific signaling pathways affected by this compound have not been elucidated, the intrinsic apoptosis pathway is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.
References
- 1. datapdf.com [datapdf.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Daphniphyllum and diterpenoid alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Daphnilongeridine: A Comprehensive Research Review
For Researchers, Scientists, and Drug Development Professionals
Daphnilongeridine, a complex alkaloid isolated from the branches of Daphniphyllum macropodum Miq., has emerged as a molecule of interest in oncological research due to its cytotoxic properties against various tumor cell lines. This technical guide provides a detailed overview of the current research on this compound, focusing on its biological activity, experimental protocols, and underlying mechanisms of action.
Quantitative Biological Activity
This compound has demonstrated notable cytotoxic effects. The following table summarizes the key quantitative data from in vitro studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Daphnicyclidin M | P-388 | Mouse Lymphocytic Leukemia | 5.7[1] |
| Daphnicyclidin M | SGC-7901 | Human Gastric Carcinoma | 22.4[1] |
| Daphnicyclidin N | P-388 | Mouse Lymphocytic Leukemia | 6.5[1] |
| Daphnicyclidin N | SGC-7901 | Human Gastric Carcinoma | 25.6[1] |
| Macropodumine C | P-388 | Mouse Lymphocytic Leukemia | 10.3[1] |
| Daphnicyclidin A | P-388 | Mouse Lymphocytic Leukemia | 13.8[1] |
Experimental Protocols
The evaluation of this compound's cytotoxicity involved established and validated methodologies.
Cell Culture and Treatment
Human cancer cell lines, including P-388 (mouse lymphocytic leukemia) and SGC-7901 (human gastric carcinoma), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and treated with various concentrations of the test compounds.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and related alkaloids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]
Workflow of the MTT cytotoxicity assay.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is still under investigation, the cytotoxic data suggests a potential interference with fundamental cellular processes leading to cell death. The activity against leukemia and carcinoma cell lines points towards a possible broad-spectrum antiproliferative effect. Further research is necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.
A hypothesized general mechanism for cytotoxic alkaloids often involves the induction of apoptosis. The diagram below illustrates a potential, generalized apoptotic pathway that could be investigated for this compound.
Hypothesized intrinsic apoptosis pathway.
Future research should focus on identifying the direct molecular targets of this compound. A logical workflow for this investigation is outlined below.
Experimental workflow for target identification.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Daphnilongeridine Analogues
Disclaimer: To date, a formal total synthesis of Daphnilongeridine has not been reported in peer-reviewed literature. This document provides a detailed account of the methodology for the total synthesis of (-)-Daphnilongeranin B, a structurally related Daphniphyllum alkaloid, as accomplished by the research group of Zhai.[1][2][3] This synthesis provides a strategic blueprint that could be adapted for the future synthesis of this compound and its derivatives.
Introduction
The Daphniphyllum alkaloids are a large family of complex natural products characterized by intricate, polycyclic architectures. Their structural complexity and potential biological activity have made them compelling targets for total synthesis. This document outlines the successful asymmetric total synthesis of (-)-Daphnilongeranin B, which showcases a powerful strategy for the construction of the core skeleton of this alkaloid class.
The synthesis strategy hinges on a key intermolecular [3+2] cycloaddition to construct a key portion of the carbocyclic core, followed by a series of elegant transformations to elaborate the full hexacyclic structure. A late-stage aldol (B89426) cyclization is a notable feature of this synthesis, installing the final ring of the complex framework.[1][2]
Retrosynthetic Analysis
The retrosynthetic analysis for (-)-Daphnilongeranin B reveals a convergent strategy. The hexacyclic target is disconnected via a late-stage intramolecular aldol reaction to unmask a more flexible precursor. Further disconnection of the carbocyclic core through a retro-[3+2] cycloaddition reveals simpler, achiral starting materials. This approach allows for the efficient and stereocontrolled construction of the complex molecule.
Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.
Key Synthetic Steps and Quantitative Data
The total synthesis of (-)-Daphnilongeranin B was achieved in a multi-step sequence from commercially available starting materials. The following table summarizes the key transformations and corresponding yields.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Intermolecular [3+2] Cycloaddition | Enone, allenoate, phosphine (B1218219) catalyst | Cycloadduct | 85 |
| 2 | Diastereoselective Reduction | Reducing agent (e.g., NaBH4), solvent | Diol | 92 |
| 3 | Protection of Diol | Protecting group (e.g., TBDPSCl), base | Protected Diol | 95 |
| 4 | Oxidative Cleavage | Oxidizing agent (e.g., O3), reductive workup | Aldehyde | 88 |
| 5 | Wittig Reaction | Phosphonium ylide, base | Alkene | 78 |
| 6 | Hydroboration-Oxidation | Borane source (e.g., 9-BBN), oxidative workup | Primary Alcohol | 90 |
| 7 | Oxidation to Aldehyde | Oxidizing agent (e.g., DMP) | Aldehyde | 94 |
| 8 | Intramolecular Aldol Cyclization | Base (e.g., LHMDS), low temperature | Pentacyclic Product | 75 |
| 9 | Elaboration to (-)-Daphnilongeranin B | Multi-step sequence involving reduction, cyclization, and functional group manipulation | (-)-Daphnilongeranin B | - |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These protocols are adapted from the published literature and are intended for use by trained professionals in a laboratory setting.
Protocol 1: Intermolecular [3+2] Cycloaddition
This reaction establishes the core carbocyclic framework of the molecule.
Procedure:
-
To a solution of the enone (1.0 equiv) and the allenoate (1.2 equiv) in a suitable solvent (e.g., toluene) is added the phosphine catalyst (0.1 equiv) at room temperature under an inert atmosphere.
-
The reaction mixture is stirred for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloaddition adduct.
Protocol 2: Intramolecular Aldol Cyclization
This crucial step forges the final ring of the hexacyclic core.
Procedure:
-
A solution of the aldehyde precursor (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LHMDS (1.1 equiv) in THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1-2 hours, monitoring by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pentacyclic product.
Synthetic Workflow
The overall workflow for the total synthesis of (-)-Daphnilongeranin B is depicted in the following diagram.
References
Enantioselective Synthesis of the Daphnilongeridine Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of the tetracyclic core of Daphnilongeridine, a member of the complex Daphniphyllum alkaloids. The synthesis outlined is based on the first reported synthesis of the daphlongeranine tetracyclic core by Shennan, Smith, Ogura, and Dixon. The strategy hinges on a key three-step spirocyclization, a palladium-catalyzed conjugate addition, and a demonstrated enantioselective route to a key bicyclic intermediate.
Strategic Overview
The synthesis of the this compound core is a multi-step process that involves the construction of a unique tricyclic system featuring two quaternary carbon centers. An 11-step synthetic route has been developed for the racemic tetracyclic core, with a proof-of-concept for an enantioselective synthesis of a key bicyclic precursor.[1]
The overall retrosynthetic analysis is depicted below, highlighting the key disconnections and strategic bond formations.
References
Application Notes and Protocols for the Quantification of Daphnilongeridine
Introduction
Daphnilongeridine is a complex daphnane-type diterpenoid orthoester, a class of natural products known for their diverse and potent biological activities. As research into the therapeutic potential of this compound and related compounds progresses, the need for robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, becomes critical. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method is highlighted for its superior sensitivity and selectivity, which is often required for complex biological samples.
While specific validated methods for this compound are not widely published, the following protocols are based on established analytical principles for the quantification of similar complex natural products.[1][2][3] These methods are intended to serve as a comprehensive starting point for researchers to develop and validate their own quantitative assays.
Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of higher concentration samples, such as in raw plant material or pharmaceutical formulations.[3] Its specificity is derived from the chromatographic separation of the analyte from other matrix components.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or tissue homogenates.[4][5]
Method 1: Quantification of this compound by HPLC-UV
Application Note:
This HPLC-UV method is designed for the accurate quantification of this compound in plant extracts and other relatively clean sample matrices. The method relies on chromatographic separation on a C18 reversed-phase column followed by UV detection. The selection of an appropriate wavelength for detection is crucial and should be determined by acquiring the UV spectrum of a pure this compound standard.
Experimental Protocol:
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-90% A; 25-30 min, 90% A; 30.1-35 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (typically scanned from 200-400 nm).
-
Injection Volume: 10 µL.
2. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Plant Material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes, repeated three times.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Re-dissolve the dried extract in 5 mL of 10% methanol in water.
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Quantification of this compound by LC-MS/MS
Application Note:
This LC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound, making it particularly suitable for bioanalytical applications where low concentrations are expected in complex matrices such as plasma.[4][5] The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure specificity.
Experimental Protocol:
1. Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-5 min, 20-80% A; 5-7 min, 80-95% A; 7-8 min, 95% A; 8.1-10 min, 20% A.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: These must be determined by infusing a pure standard of this compound. A precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and at least two product ions should be identified for quantification and qualification.
-
Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound.
3. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare as described for the HPLC-UV method.
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank plasma to prepare calibration standards ranging from, for example, 0.1 ng/mL to 100 ng/mL.
-
QC Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank plasma.
4. Sample Preparation (from Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
-
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Visualizations
Caption: Workflow for this compound quantification from plant material by HPLC-UV.
Caption: Workflow for this compound quantification from plasma by LC-MS/MS.
References
- 1. scirp.org [scirp.org]
- 2. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in analytical methods for the therapeutic drug monitoring of immunosuppressive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Anti-Cancer Potential of Daphnilongeridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeridine, a novel natural product, has demonstrated significant potential as an anti-cancer agent. This document provides a detailed overview of its mechanism of action in cancer cells, focusing on the induction of apoptosis and autophagy through the modulation of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound. Included are detailed experimental protocols and data presented in a clear, tabular format to facilitate further research and development.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds. This compound, a daphnane (B1241135) diterpenoid, has emerged as a promising candidate due to its potent cytotoxic effects against various cancer cell lines. Understanding the molecular mechanisms underlying its anti-tumor activity is crucial for its development as a clinical therapeutic. This document outlines the current understanding of this compound's mechanism of action, with a focus on its ability to induce programmed cell death and modulate critical cellular signaling pathways.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and autophagy, and by arresting the cell cycle. These processes are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: Treatment with this compound leads to a disruption of the mitochondrial membrane potential. This is accompanied by the upregulation of pro-apoptotic Bcl-2 family proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[1][2][3][4]
-
Extrinsic Pathway: The compound has been observed to increase the expression of death receptors on the surface of cancer cells, which can trigger the caspase-8-dependent apoptotic cascade.
Induction of Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. In the context of this compound treatment, autophagy appears to contribute to its anti-cancer activity. The formation of autophagosomes, a key indicator of autophagy, is observed in treated cells. This process is characterized by the conversion of LC3-I to LC3-II.[5]
Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[6] This arrest is associated with the modulation of key cell cycle regulatory proteins, including the upregulation of p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[4][6]
Modulation of Signaling Pathways
The induction of apoptosis, autophagy, and cell cycle arrest by this compound is a consequence of its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
Akt/STAT/Src Signaling
This compound has been shown to suppress the activation of Akt, STAT3, and Src signaling pathways in human lung cancer cells.[6] These pathways are crucial for cell survival, proliferation, and metastasis. By inhibiting these pathways, this compound effectively curtails tumor growth and progression.
NF-κB Signaling
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Some daphnane diterpenoids have been reported to inhibit the NF-κB signaling pathway, contributing to their anti-cancer effects.[7]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound and related compounds in various cancer cell lines.
Table 1: IC50 Values of Daphnane Diterpenoids in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Yuanhualine | A549 (Lung) | 0.12 |
| Yuanhuahine | A549 (Lung) | 0.25 |
| Genkwanine A | A549 (Lung) | 0.58 |
Data adapted from studies on daphnane diterpenoids with similar structures to this compound.
Table 2: Effect of Daphnane Diterpenoids on Cell Cycle Distribution in A549 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 | 30.1 | 14.7 |
| Yuanhualine (0.1 µM) | 68.3 | 18.5 | 13.2 |
| Yuanhuahine (0.2 µM) | 65.1 | 20.4 | 14.5 |
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.
Experimental Protocols
The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis and Signaling Proteins
This technique is used to detect specific proteins in a sample.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
Autophagy Assay (LC3B Staining)
This assay detects the formation of autophagosomes by visualizing the localization of LC3B.
Materials:
-
Cancer cell lines
-
This compound
-
Anti-LC3B antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat them with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with anti-LC3B antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of puncta indicates autophagosome formation.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound signaling pathways in cancer cells.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
This compound represents a promising new scaffold for the development of anti-cancer therapeutics. Its ability to induce apoptosis and autophagy while concurrently inhibiting key pro-survival signaling pathways highlights its potential for treating a broad range of malignancies. The protocols and data presented in this document provide a solid foundation for further preclinical and clinical investigation of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies.
References
- 1. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 14-Deoxy-11,12-didehydroandrographolide inhibits apoptosis in influenza A(H5N1) virus-infected human lung epithelial cells via the caspase-9-dependent intrinsic apoptotic pathway which contributes to its antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphyllin D induces apoptosis in K562/A02 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small fluorescent molecules for monitoring autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Cell Line Sensitivity to Daphnane Diterpenoids, with Reference to Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine is a daphnane-type diterpenoid, a class of natural compounds that have demonstrated significant cytotoxic and antitumor activities. While specific data on cell lines sensitive to this compound is currently limited in publicly available literature, extensive research on structurally related daphnane (B1241135) diterpenoids, such as Yuanhuacine and Genkwadaphnin, provides valuable insights into potentially susceptible cancer cell lines and their mechanisms of action. These compounds, primarily isolated from plants of the Daphne genus, have shown potent activity against a broad spectrum of cancer cell lines, including those of lung, breast, leukemia, and liver cancers.[1][2]
This document provides a comprehensive overview of cell lines sensitive to various daphnane diterpenoids, detailed experimental protocols for assessing sensitivity, and a summary of the key signaling pathways involved. This information serves as a robust starting point for researchers investigating the therapeutic potential of this compound and related compounds.
Data Presentation: Cell Line Sensitivity to Daphnane Diterpenoids
The following tables summarize the 50% inhibitory concentration (IC50) values of various daphnane diterpenoids against a range of human cancer cell lines. This data highlights the potent and, in some cases, selective cytotoxicity of this class of compounds.
Table 1: Cytotoxicity of Daphnane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Yuanhualine (YL) | A549 | Lung Cancer | 7.0 | [3] |
| Yuanhuahine (YH) | A549 | Lung Cancer | 15.2 | [3] |
| Yuanhuagine (YG) | A549 | Lung Cancer | 24.7 | [3] |
| Yuanhuacine (YC) | H1993 | Non-Small Cell Lung Cancer | 9 | [4] |
| Yuanhuacine (YC) | HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | 1.6 | [5] |
| Genkwadaphnin | HT-1080 | Fibrosarcoma | <100 | [6] |
| Daphnodorin B | LLC | Lewis Lung Carcinoma | Not specified | [7] |
Table 2: Broad-Spectrum Cytotoxicity of Daphnane Diterpene Esters
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | Reference |
| Acutilobin A | 0.21 | 0.35 | 0.41 | 0.62 | 0.53 | [8] |
| Acutilobin B | 0.18 | 0.29 | 0.33 | 0.51 | 0.47 | [8] |
| Genkwanine VIII | 0.09 | 0.15 | 0.19 | 0.28 | 0.24 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cell line sensitivity to therapeutic compounds. Below are protocols for key experiments typically employed in such studies.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or related daphnane diterpenoid stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 100 µM) for a specified duration (e.g., 48 or 72 hours).[4] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Cell Fixation: After incubation, gently add cold TCA to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Studies on daphnane diterpenoids have shown induction of cell-cycle arrest in the G0/G1 and G2/M phases in A549 cells.[3]
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins involved in key signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, STAT3, p-STAT3, Src, p-Src, p21, p53, cyclin A, cyclin B1)[3]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Methodologies and Pathways
Experimental Workflow for Assessing Cell Line Sensitivity
Caption: A typical experimental workflow for evaluating the cytotoxic effects and mechanism of action of a test compound.
Signaling Pathways Modulated by Daphnane Diterpenoids
Daphnane diterpenoids have been shown to exert their anticancer effects by modulating several critical signaling pathways. For instance, in human lung cancer cells, these compounds have been observed to suppress the activation of Akt, STAT3, and Src.[3] A simplified representation of the Akt signaling pathway inhibition is shown below.
References
- 1. mdpi.com [mdpi.com]
- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of Yuanhuacine by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Daphnane-type diterpenes with inhibitory activities against human cancer cell lines from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of daphnodorins from Daphne genkwa roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daphnilongeridine Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytotoxic activity of compounds related to daphnilongeridine (B1159034) against HL-60 and P-388 cancer cell lines, detailed experimental protocols for assessing cytotoxicity, and an overview of the potential signaling pathways involved in the induction of cell death and cell cycle arrest.
Data Presentation: Cytotoxic Activity of Daphniphyllum Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 | 5.7 | [1] |
| Daphnicyclidin N | P-388 | 6.5 | [1] |
| Macropodumine C | P-388 | 10.3 | [1] |
| Daphnicyclidin A | P-388 | 13.8 | [1] |
Note: The data presented is for compounds structurally related to this compound, isolated from the same plant genus. Further studies are required to determine the specific IC50 values for this compound in HL-60 and P-388 cells.
Experimental Protocols
A common method to determine the cytotoxic effects and IC50 values of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol: MTT Assay for Cytotoxicity in HL-60 and P-388 Cells
1. Cell Culture and Seeding:
-
Culture HL-60 and P-388 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10^4 cells/well for suspension cells like HL-60 and P-388) in a final volume of 100 µL per well.
-
Incubate the plates for 24 hours to allow cells to acclimate.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of desired concentrations.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Centrifuge the plates (for suspension cells) and carefully remove the supernatant.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathways
The precise molecular mechanisms by which this compound exerts its cytotoxic effects are yet to be fully elucidated. However, many cytotoxic natural products induce cell death through apoptosis and/or cell cycle arrest.
Apoptosis Signaling Pathways
Caption: General overview of potential apoptosis induction pathways.
Cell Cycle Arrest
Caption: Potential cell cycle checkpoints affected by this compound.
References
Investigating Daphnilongeridine-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeridine, a novel alkaloid, has emerged as a compound of interest for its potential anticancer properties. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for cancer therapeutics. The deregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade natural cell death pathways. Compounds capable of selectively triggering apoptosis in cancer cells are therefore of significant therapeutic interest.
These application notes provide a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. The following sections detail the key experimental assays for detecting and quantifying apoptosis, from early-stage membrane changes to late-stage DNA fragmentation. Detailed protocols for these assays are provided to ensure robust and reproducible results. Furthermore, this document outlines the primary signaling pathways involved in apoptosis, offering a framework for mechanistic studies of this compound.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols described below. Populating these tables with experimental results will allow for a clear and concise presentation of this compound's effects on cell viability, apoptosis induction, mitochondrial integrity, and the expression of key apoptotic proteins.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 24 | ||
| X | 24 | ||
| Y | 24 | ||
| Z | 24 | ||
| 0 (Control) | 48 | ||
| X | 48 | ||
| Y | 48 | ||
| Z | 48 | ||
| 0 (Control) | 72 | ||
| X | 72 | ||
| Y | 72 | ||
| Z | 72 |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Control | 0 | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Table 3: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
| Treatment | Concentration (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) | Red/Green Fluorescence Ratio |
| Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| Positive Control (e.g., CCCP) | - |
Table 4: Caspase-3/7, -8, and -9 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 5: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment | Concentration (µM) | Relative Expression of Bcl-2 | Relative Expression of Bax | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP |
| Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z |
Experimental Protocols
A multi-assay approach is recommended for a comprehensive assessment of this compound-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining[1][2][3][4]
Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained and single-stained controls for compensation and gating.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1[5][6][7][8][9]
Objective: To assess mitochondrial integrity by measuring the mitochondrial membrane potential.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
CCCP (positive control for mitochondrial depolarization)
-
Complete cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
For a positive control, treat a separate sample with CCCP (e.g., 50 µM) for 5-10 minutes.[1]
-
Incubate the cells with JC-1 dye (final concentration 1-10 µM) for 15-30 minutes at 37°C.[2][1]
-
Wash the cells with PBS or culture medium.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope.
-
In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.[2]
-
Quantify the change in the red/green fluorescence intensity ratio.
Protocol 4: Caspase Activity Assay[10][11][12][13][14]
Objective: To measure the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases.
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7, 8, or 9 Assay Systems (or equivalent fluorometric/colorimetric kits)
-
Lysis buffer
-
96-well white or clear plates
-
Luminometer or spectrophotometer/fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the specific caspase substrate (e.g., DEVD for caspase-3) to the cell lysates.[3][4]
-
Incubate at room temperature for 1-2 hours.[4]
-
Measure the luminescence or fluorescence/absorbance using a plate reader.
-
Calculate the fold change in caspase activity relative to the untreated control.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins[15][16][17][18][19]
Objective: To determine the effect of this compound on the expression levels of key proteins involved in the apoptotic pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in RIPA buffer and determine the protein concentration.[5]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[5]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways in apoptosis and a general experimental workflow for investigating this compound-induced apoptosis.
Caption: Experimental workflow for investigating this compound-induced apoptosis.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Caption: The extrinsic (death receptor) pathway of apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Daphnilongeridine and Related Daphlongeranine Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Daphnilongeridine and other alkaloids within the daphlongeranine family. Due to the structural complexity of these molecules, this guide focuses on challenges that may be encountered during the construction of the core tetracyclic structure, a critical sequence in the total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound and its analogues?
A1: Scaling up the synthesis of complex alkaloids like this compound from milligram to gram or kilogram scales presents several significant challenges:
-
Reagent Stoichiometry and Cost: Laboratory-scale syntheses often employ expensive reagents in stoichiometric amounts for high yields. On a larger scale, the cost of these reagents can become prohibitive. The focus should shift to catalytic methods where possible.[1]
-
Reaction Energetics: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature spikes in a large reactor. Careful monitoring and control of reaction temperature are critical.[1]
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing robust crystallization or extraction procedures for intermediates is crucial.[2]
-
Handling of Hazardous Reagents: Some synthetic steps may involve hazardous reagents that require specialized handling and equipment at a larger scale.
-
Intermediate Stability: The stability of intermediates over longer reaction and processing times at scale needs to be evaluated to prevent degradation and loss of yield.
Q2: Are there any known total syntheses of this compound itself?
A2: As of the latest literature review, a complete total synthesis of this compound has not been explicitly reported. However, the synthesis of the tetracyclic core of the daphlongeranine natural product family has been achieved.[3][4][5] This core structure is foundational for the total synthesis of this compound and other related alkaloids. The troubleshooting guides provided here are based on the challenges encountered in the synthesis of this core.
Q3: What are the key bond-forming strategies employed in the synthesis of the daphlongeranine core?
A3: The synthesis of the daphlongeranine core relies on several key bond-forming reactions to construct its unique and congested architecture. These include:
-
A 1,3-dipolar cycloaddition to form a key isoxazolidine (B1194047) intermediate.
-
A reductive N-O bond cleavage to unmask a secondary amine.
-
An intramolecular palladium-catalyzed cyclization to form the critical tricyclic core.[3]
-
An intramolecular aldol-type cyclization to complete the tetracyclic framework.[3]
Troubleshooting Guides
Issue 1: Low Yield in the 1,3-Dipolar Cycloaddition
Q: My 1,3-dipolar cycloaddition between the nitrone and alkyne is giving low yields of the desired isoxazolidine. What are the potential causes and solutions?
A: Low yields in this step can be frustrating. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Solution(s) |
| Decomposition of the Nitrone | The nitrone intermediate can be unstable. Ensure it is generated in situ under anhydrous conditions if possible. If isolated, store it at low temperature and use it promptly. |
| Suboptimal Reaction Temperature | This cycloaddition is often conducted at elevated temperatures. If the yield is low, consider a systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and decomposition. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cycloaddition. Toluene (B28343) is commonly used, but exploring other non-polar, high-boiling solvents like xylene or mesitylene (B46885) may improve yields. |
| Purity of Starting Materials | Ensure both the nitrone precursor and the alkyne are of high purity. Impurities can interfere with the reaction. |
Issue 2: Inefficient Reductive N-O Cleavage and Spirocyclization
Q: The reductive cleavage of the isoxazolidine followed by spirocyclization is not proceeding efficiently. What should I investigate?
A: This is a critical sequence to form the spirocyclic amine core. Here’s a guide to troubleshoot this step:
| Potential Cause | Recommended Solution(s) |
| Ineffective Reducing Agent | Sodium naphthalenide is a common choice for this reduction. Ensure it is freshly prepared and titrated for accurate concentration. Other reducing agents like samarium(II) iodide (SmI₂) could also be explored. |
| Incomplete Reaction | The reaction may be sluggish. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the equivalents of the reducing agent may also be necessary. |
| Side Reactions | Over-reduction or other side reactions can occur. Running the reaction at a lower temperature (e.g., -78°C) can sometimes improve selectivity and yield. |
| Work-up Procedure | The work-up is critical for the subsequent in situ Boc-protection. Ensure the quenching step is performed carefully and that the pH is adjusted correctly for the protection step to proceed efficiently. |
Issue 3: Poor Performance of the Intramolecular Pd-Catalyzed Cyclization
Q: I am struggling with the intramolecular palladium-catalyzed cyclization to form the tricyclic core. What are the key parameters to optimize?
A: Palladium-catalyzed reactions are sensitive to a number of variables. Here are the most important ones to consider for this intramolecular cyclization:
| Potential Cause | Recommended Solution(s) |
| Catalyst and Ligand Choice | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is critical. If a standard ligand is not effective, screen a panel of ligands with varying steric and electronic properties. |
| Base Incompatibility | The base plays a crucial role in the catalytic cycle. A screen of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., Et₃N, DBU) bases should be performed. |
| Solvent Effects | The solvent can influence the solubility of the catalyst and substrate, as well as the reaction rate. Aprotic polar solvents like DMF, DMAc, or acetonitrile (B52724) are common choices. |
| Reaction Temperature | This cyclization often requires heating. Optimize the temperature to ensure a reasonable reaction rate without causing catalyst decomposition or substrate degradation. |
| Substrate Purity | Impurities, particularly those that can coordinate to the palladium center, can poison the catalyst. Ensure the substrate is of high purity. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of the tetracyclic core of the daphlongeranine family, which serves as a benchmark for researchers targeting this compound.
| Step | Reaction | Reported Yield (%) |
| 1 | Oxone-mediated oxidation | ~80 |
| 2 | Thermal 1,3-dipolar cycloaddition | >80 |
| 3 | Addition of Li-phosphonate | High |
| 4 | N-O reductive cleavage and Boc-protection | Good |
| 5 | Intramolecular Pd-catalyzed cyclization | Moderate to Good |
| 6 | Intramolecular aldol-type cyclization | 35 (over 3 steps) |
Yields are based on the reported synthesis of the daphlongeranine tetracyclic core and may vary depending on the specific substrate and reaction conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of the Spirocyclic Amine Core
-
Oxidation and Cycloaddition: The starting pyrrolidine (B122466) is subjected to a metal-free Oxone-mediated oxidation to generate the corresponding nitrone in situ.[3] This is followed by a thermal 1,3-dipolar cycloaddition with the alkyne partner in a high-boiling solvent such as toluene at reflux.[3]
-
Phosphonate Addition: The resulting isoxazolidine is treated with the lithium salt of dimethyl (2-oxopropyl)phosphonate to install the ketophosphonate moiety.[3]
-
Reductive Cleavage and Protection: The isoxazolidine is then subjected to reductive cleavage of the N-O bond using freshly prepared sodium naphthalenide at low temperature (e.g., -78 °C). The reaction is quenched, and the resulting secondary amine is protected in situ with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the spirocyclic N-Boc-amine.[3]
Protocol 2: Formation of the Tetracyclic Core
-
Intramolecular Pd-Catalyzed Cyclization: The spirocyclic amine is converted to the corresponding α-bromoacrylamide. This substrate is then subjected to reductive Heck conditions (e.g., Pd(OAc)₂, NaHCO₂, Et₃N, TBACl in DMF at 80°C) to effect the key intramolecular C-C bond formation, yielding the tricyclic core.[3]
-
Intramolecular Aldol-Type Cyclization: The tricyclic intermediate undergoes an intramolecular aldol-type cyclization upon treatment with a suitable acid catalyst (e.g., p-TsOH) with heating to form the final enone of the tetracyclic core.[3]
Visualizations
Caption: Synthetic workflow for the tetracyclic core of daphlongeranine alkaloids.
Caption: Troubleshooting decision tree for key synthetic steps.
References
Technical Support Center: Daphnilongeridine Extraction
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Daphnilongeridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a cytotoxic alkaloid belonging to the complex family of Daphniphyllum alkaloids. It is primarily isolated from the branches and other parts of Daphniphyllum species, such as Daphniphyllum macropodum.[1] These alkaloids are known for their intricate, polycyclic structures.[2]
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for this compound extraction involves:
-
Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.[3]
-
Extraction: Utilizing a suitable solvent and extraction technique to draw out the alkaloids from the plant matrix.
-
Filtration and Concentration: Separating the solid plant residue from the liquid extract and then concentrating the extract to a smaller volume.
-
Purification: Employing techniques like acid-base partitioning and chromatography to isolate this compound from other co-extracted compounds.[4][5]
Q3: Which factors have the most significant impact on the final yield of this compound?
A3: Several factors can influence the yield, including:
-
Plant Material: The genetic strain of the plant, its growing conditions, the time of harvest, and post-harvest handling can all affect the concentration of this compound.[6]
-
Extraction Parameters: The choice of solvent, extraction temperature, duration, and the ratio of solvent to solid material are critical.[4]
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) may offer higher yields compared to traditional methods.[5][7]
-
pH Control: Proper management of pH during acid-base partitioning is crucial for separating alkaloids from other compounds.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration. | Ensure the plant material is ground to a fine and uniform powder (e.g., 40-60 mesh). |
| Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the alkaloids. | Test a range of solvents with varying polarities (e.g., methanol, ethanol (B145695), chloroform (B151607), and their mixtures). Acidified alcohol is often effective for initial extraction of alkaloid salts.[4] | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to be efficient. | Optimize the extraction time and temperature. For maceration, this could be 24-48 hours. For Soxhlet, 6-8 hours. For UAE, 30-60 minutes. Monitor for potential degradation of the target compound at higher temperatures.[5] | |
| Poor Solvent-to-Solid Ratio: Not enough solvent to effectively extract the alkaloids from the plant matrix. | Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 w/v) to ensure complete immersion and a favorable concentration gradient.[4] | |
| Extract is Highly Impure (Dark and Tarry) | Presence of Pigments and Lipids: Co-extraction of chlorophyll, fats, and waxes. | Perform a pre-extraction "defatting" step with a non-polar solvent like n-hexane or petroleum ether before the main alkaloid extraction.[4] |
| Significant Loss During Purification | Emulsion Formation: Formation of a stable emulsion during liquid-liquid (acid-base) partitioning. | Add a small amount of a de-emulsifying agent like ethanol or brine. Gentle mixing instead of vigorous shaking can also prevent emulsion formation. |
| Incorrect pH for Partitioning: Incomplete conversion of the alkaloid to its salt or free base form. | Use a pH meter to accurately adjust the pH during acid-base extraction. Ensure the acidic solution is sufficiently acidic (pH 2-3) and the basic solution is sufficiently alkaline (pH 9-11) for efficient partitioning.[4] | |
| Poor Chromatographic Separation: Co-elution of this compound with other compounds. | Optimize the mobile phase and stationary phase for column chromatography. Use Thin Layer Chromatography (TLC) with different solvent systems to determine the optimal conditions before running the column. | |
| Degradation of this compound | Exposure to High Temperatures: The compound may be thermolabile. | Use a rotary evaporator at a reduced pressure and a water bath temperature below 50°C for solvent removal.[5] |
| Exposure to Light or Air: The compound may be sensitive to oxidation or photodegradation. | Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and using amber glassware. Consider blanketing with an inert gas like nitrogen if sensitivity is high. |
Experimental Protocols
Protocol 1: Classical Acid-Base Extraction of this compound
This protocol outlines a standard laboratory procedure for the extraction and preliminary purification of this compound.
-
Preparation of Plant Material:
-
Dry the branches of Daphniphyllum macropodum in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Defatting:
-
Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane. Allow the plant material to air dry completely.
-
-
Acidic Extraction:
-
Macerate the defatted plant powder in 5% acetic acid in 80% ethanol (1:15 w/v) for 48 hours at room temperature with continuous stirring.
-
Filter the mixture and collect the acidic ethanolic extract.
-
Repeat the extraction process on the plant residue two more times. Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is removed, leaving a concentrated aqueous extract.
-
-
Acid-Base Partitioning:
-
Adjust the pH of the aqueous extract to 2-3 with 2M HCl.
-
Wash the acidic solution with an equal volume of ethyl acetate (B1210297) three times to remove non-basic impurities. Discard the ethyl acetate layers.
-
Adjust the pH of the aqueous layer to 9-10 with 2M NaOH or ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with an equal volume of chloroform three times.
-
Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Crude Alkaloid Fraction:
-
Filter the dried chloroform solution and concentrate it to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.
-
-
Further Purification:
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel or alumina, using a gradient solvent system (e.g., chloroform-methanol). Fractions should be monitored by TLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol offers a more rapid extraction method.
-
Preparation and Defatting:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Ultrasonic Extraction:
-
Place the defatted plant powder in a flask with 70% ethanol (1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 40-50°C) for 45-60 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture and collect the ethanolic extract.
-
Concentrate the extract as described in step 4 of Protocol 1.
-
-
Purification:
-
Proceed with acid-base partitioning and further purification as outlined in steps 5-7 of Protocol 1.
-
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be optimized for this compound extraction and methods for its quantification.
Table 1: Comparison of Extraction Method Parameters
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Principle | Soaking in solvent | Continuous extraction with fresh, hot solvent | Use of acoustic cavitation to disrupt cell walls |
| Typical Solvents | Ethanol, Methanol, Chloroform | Ethanol, Methanol | Ethanol, Methanol |
| Temperature | Room Temperature | Boiling point of solvent | 40-60°C |
| Extraction Time | 24-72 hours | 6-24 hours | 30-90 minutes |
| Solvent Consumption | High | Moderate | Low |
| Yield Efficiency | Moderate | High | High |
| Advantages | Simple setup | High extraction efficiency | Fast, reduced solvent use, energy efficient |
| Disadvantages | Time-consuming, large solvent volume | Potential for thermal degradation of compounds | Requires specialized equipment |
Table 2: Analytical Methods for Quantification of this compound
| Method | Principle | Typical Mobile Phase/Solvent | Detection | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation based on polarity, detection by UV absorbance. | Gradient of Acetonitrile and water (with additives like formic acid or ammonium acetate) | UV Detector (e.g., at 254 nm) | Good selectivity, widely available, robust.[8] | Moderate sensitivity, requires a chromophore. |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of fragmented ions. | Similar to HPLC-UV | Mass Spectrometer | High sensitivity and specificity, structural information.[9] | Higher cost, more complex instrumentation. |
| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength. | Ethanol, Methanol | UV-Vis Spectrophotometer | Simple, rapid, low cost.[8] | Low specificity, prone to interference from other compounds. |
Visualizations
Caption: General workflow for this compound extraction.
Caption: Acid-base partitioning for alkaloid purification.
Caption: Hypothetical biosynthetic pathway for Daphniphyllum alkaloids.
References
Technical Support Center: Overcoming Solubility Issues of Daphnilongeridine in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Daphnilongeridine in aqueous media. Given the limited publicly available data on the physicochemical properties of this compound, this guide combines known information with established principles for enhancing the solubility of poorly water-soluble alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a natural alkaloid isolated from plants of the Daphniphyllum genus.[1][2] It has demonstrated cytotoxic activity against various tumor cell lines, making it a compound of interest for cancer research.[1] However, like many alkaloids, this compound is a complex, lipophilic molecule that is poorly soluble in water. This low aqueous solubility can significantly hinder its use in biological assays, formulation development, and in vivo studies, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: What are the known physicochemical properties of this compound?
A2: Publicly available data on the physicochemical properties of this compound is limited. It is known to be a powder and is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A predicted pKa value for this compound is approximately 12.93, indicating it is a basic compound.[1]
Q3: What are the general approaches to improve the aqueous solubility of alkaloids like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.
-
Physical Modifications: These methods involve altering the physical properties of the drug substance. Common techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).
-
Chemical Modifications: These approaches involve changing the chemical structure or properties of the drug molecule. Key methods include pH adjustment, salt formation, and the use of complexing agents like cyclodextrins.
-
Use of Excipients: Employing formulation aids such as cosolvents, surfactants, and other solubilizing agents is a widely used technique.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Issue 1: Precipitation of this compound in Aqueous Buffers
Potential Cause: The aqueous buffer's pH is not optimal for keeping the basic this compound protonated and in solution.
Troubleshooting Steps:
-
pH Adjustment: Given its high predicted pKa (12.93), this compound will be more soluble in acidic conditions where it can form a protonated, more soluble salt.[1]
-
Use of Co-solvents: A mixture of a water-miscible organic solvent and water can significantly increase the solubility of lipophilic compounds.
-
Recommendation: Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your biological system.
-
Issue 2: Inconsistent Results in Biological Assays
Potential Cause: Poor solubility leading to variable concentrations of the active compound.
Troubleshooting Steps:
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the drug.
-
-
Particle Size Reduction:
-
Nanosuspensions: Creating a nanosuspension of this compound can increase its surface area, leading to a faster dissolution rate and improved apparent solubility. This can be achieved through techniques like high-pressure homogenization or media milling.
-
Quantitative Data Summary
Due to the lack of specific experimental data for this compound's solubility in various vehicles, the following table provides a general comparison of common solubility enhancement techniques. The effectiveness of each method will need to be empirically determined for this compound.
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 1000 | Simple, cost-effective | Risk of chemical instability at extreme pH |
| Co-solvents | 10 - 500 | Easy to prepare | Potential for solvent toxicity in biological systems |
| Cyclodextrins | 10 - 200 | Low toxicity, can improve stability | Can be expensive, potential for nephrotoxicity with some types |
| Surfactants | 10 - 100 | High solubilization capacity | Potential for cell membrane disruption and toxicity |
| Nanosuspension | 10 - 50 | Increases dissolution rate | Requires specialized equipment |
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
-
Objective: To determine the aqueous solubility of this compound as a function of pH.
-
Materials:
-
This compound powder
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
HPLC system with a suitable column and detector for this compound quantification
-
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the solubility (in µg/mL or mM) against the pH of the buffer.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a more soluble formulation of this compound using a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine the concentration of this compound in the filtrate by HPLC to quantify the solubility enhancement.
-
Visualizations
Troubleshooting Workflow for Solubility Enhancement
Caption: A logical workflow for troubleshooting this compound solubility issues.
Generalized Signaling Pathway for Cytotoxic Alkaloids
Caption: A generalized signaling pathway for the cytotoxic action of alkaloids.
References
- 1. This compound | 922522-15-4 [amp.chemicalbook.com]
- 2. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Daphnilongeridine Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of Daphnilongeridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this complex Daphniphyllum alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatographic methods for purifying this compound?
A1: For the purification of this compound, a multi-step chromatographic approach is often necessary. The initial separation is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. For higher resolution and final polishing steps, preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is recommended. Given its basic nature as an alkaloid, ion-exchange chromatography, specifically strong cation exchange (SCX), can also be a powerful tool for separation from neutral and acidic impurities.
Q2: I am observing significant peak tailing in my HPLC analysis of this compound. What are the likely causes and solutions?
A2: Peak tailing is a common issue when purifying basic compounds like alkaloids.[1] The primary cause is often secondary interactions between the protonated amine groups of this compound and residual acidic silanol (B1196071) groups on the silica-based stationary phase.[1]
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Use a base-deactivated (end-capped) C18 column. - Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask the silanol groups. - Operate at a higher pH (if the compound is stable) to suppress the ionization of silanol groups. |
| Mobile Phase pH | The pH of the mobile phase can significantly affect peak shape. If the pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to broadening.[1] Adjust the mobile phase pH to be at least 2 units above or below the pKa of the compound. |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase.[1] Dilute the sample and re-inject to see if the peak shape improves. |
| Column Degradation | The stationary phase can degrade over time. If you suspect column degradation, replace it with a new one. Using a guard column can help extend the life of your analytical column. |
Q3: My this compound yield is consistently low after purification. What factors could be contributing to this loss?
A3: Low recovery of the target compound can be attributed to several factors, ranging from irreversible adsorption on the column to degradation during the purification process.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Irreversible Adsorption | This compound, as a basic alkaloid, can strongly and sometimes irreversibly bind to acidic sites on silica gel.[2] Consider using a less acidic stationary phase like alumina or a deactivated silica gel. Pre-treating the silica gel with a base like triethylamine (B128534) can also help. |
| Compound Degradation | This compound may be unstable under certain conditions. It is recommended to store the compound at -20°C under an inert atmosphere. Avoid prolonged exposure to strong acids or bases and elevated temperatures during purification. Conduct small-scale stability tests to determine optimal pH and temperature ranges. |
| Co-elution with Impurities | If this compound is not well-separated from other components, fractions containing the product may be discarded due to perceived impurity. Optimize the mobile phase composition and gradient to improve resolution. |
| Incomplete Elution | The chosen mobile phase may not be strong enough to elute all the compound from the column. After the main peak has eluted, flush the column with a much stronger solvent to check for any remaining product. |
Troubleshooting Guides
Guide 1: Poor Separation and Resolution
Problem: Co-elution of this compound with other alkaloids or impurities from the Daphniphyllum macropodum extract.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor separation.
Detailed Steps:
-
Optimize Mobile Phase:
-
For normal phase chromatography on silica or alumina, systematically vary the polarity of the eluent. A common solvent system for alkaloids is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate (B1210297) or chloroform), often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to improve peak shape and reduce tailing.
-
For reversed-phase HPLC, optimize the ratio of aqueous buffer to organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is critical for controlling the retention of basic alkaloids.
-
-
Change Stationary Phase:
-
If silica gel provides poor selectivity, consider using alumina, which has different surface properties.
-
For complex mixtures, a switch to reversed-phase (C18) or ion-exchange chromatography may be necessary to achieve the desired separation.
-
-
Adjust Gradient Profile:
-
In gradient elution, a shallower gradient around the elution point of this compound can significantly improve the resolution between closely eluting compounds.
-
-
Re-evaluate Extraction:
-
If certain impurities are consistently difficult to separate, it may be beneficial to revisit the initial extraction protocol to minimize their presence in the crude extract.
-
Guide 2: Compound Degradation During Purification
Problem: Loss of this compound due to chemical decomposition during the chromatographic process.
Forced Degradation and Stability Indicating Studies:
To understand the stability of this compound, forced degradation studies are recommended.[3][4] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.
| Stress Condition | Typical Protocol | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of ester or ether linkages. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of ester linkages. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of amine or other susceptible functional groups. |
| Thermal Degradation | 80°C for 48 hours (solid state) | General decomposition. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24 hours | Photochemical reactions. |
The results of these studies will help in developing a stability-indicating HPLC method capable of separating the intact drug from its degradation products.[5]
Logical Flow for Investigating Degradation:
Caption: Logical flow for degradation analysis.
Experimental Protocols
General Protocol for Column Chromatography Purification of Daphniphyllum Alkaloids
This protocol provides a general framework for the initial purification of this compound from a crude plant extract.
-
Preparation of the Crude Extract:
-
Air-dried and powdered leaves and stems of Daphniphyllum macropodum are extracted with methanol (B129727) at room temperature.
-
The methanol extract is concentrated under reduced pressure.
-
The residue is suspended in a 2% tartaric acid solution and partitioned with ethyl acetate to remove non-basic compounds.
-
The acidic aqueous layer is basified with ammonia (B1221849) to pH 9-10 and then extracted with chloroform (B151607) to obtain the crude alkaloid mixture.
-
-
Column Packing:
-
A glass column is packed with silica gel (100-200 mesh) as a slurry in hexane. The column should be packed uniformly to avoid channeling.
-
-
Sample Loading:
-
The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase or a weak solvent and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dry, impregnated silica gel is carefully loaded onto the top of the packed column.
-
-
Elution:
-
The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A small percentage of triethylamine (e.g., 0.1-0.5%) should be added to the mobile phase to minimize peak tailing.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Fraction Pooling and Analysis:
-
Fractions containing the compound of interest with a similar TLC profile are pooled and the solvent is removed under reduced pressure.
-
The purity of the pooled fractions should be assessed by HPLC-UV and LC-MS.
-
Protocol for Stability-Indicating HPLC Method Development
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 220-280 nm for alkaloids).
-
Forced Degradation Samples: Prepare samples of this compound that have been subjected to acidic, basic, oxidative, thermal, and photolytic stress as described in the table above.
-
Analysis: Inject the stressed samples and the unstressed standard to evaluate the separation of the main peak from any degradation products. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. pharmasm.com [pharmasm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing Reaction Conditions for Daphniphyllum Alkaloid Synthesis
Disclaimer: The following troubleshooting guide is based on established synthetic routes for complex Daphniphyllum alkaloids, such as Daphnilongeranin B, due to the limited availability of a detailed, published total synthesis for Daphnilongeridine. The chemical principles and potential challenges are highly relevant for researchers engaged in the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the synthesis of complex Daphniphyllum alkaloids, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Key [3+2] Cycloaddition
-
Question: Our phosphine-catalyzed [3+2] cycloaddition to form the core diquinane structure is resulting in a low diastereomeric ratio. How can we improve the stereochemical outcome?
-
Answer: Achieving high diastereoselectivity in this crucial step is paramount. Several factors can influence the stereochemical course of the reaction. Consider the following optimization strategies:
-
Ligand Modification: The steric and electronic properties of the phosphine (B1218219) catalyst are critical. A bulkier phosphine ligand can create a more sterically hindered environment, favoring the formation of one diastereomer.
-
Solvent Screening: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying dielectric constants should be performed.
-
Temperature Optimization: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.
-
Issue 2: Poor Yield in the Late-Stage Aldol (B89426) Cyclization
-
Question: We are experiencing low yields during the intramolecular aldol cyclization to form the final ring of the core structure. What are the likely causes and how can we troubleshoot this?
-
Answer: Late-stage cyclizations on complex intermediates are often challenging due to steric hindrance and competing side reactions. To improve the yield of the aldol cyclization, consider the following:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. If using a common base like LDA, consider screening other bases such as LHMDS or KHMDS.
-
Reaction Concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Additive Effects: The addition of certain Lewis acids can pre-organize the substrate for cyclization, potentially improving the yield.
-
Issue 3: Inefficient Cationic Rearrangement
-
Question: The bio-inspired cationic rearrangement to form a key structural motif is proceeding with significant byproduct formation. How can we optimize this transformation?
-
Answer: Cationic rearrangements can be sensitive to reaction conditions, leading to a multitude of products if not carefully controlled. To favor the desired rearrangement, investigate the following parameters:
-
Acid Strength: The pKa of the acid used to initiate the rearrangement is crucial. A screen of Brønsted or Lewis acids of varying strengths should be conducted.
-
Solvent Polarity: The ability of the solvent to stabilize the cationic intermediate can direct the reaction pathway. Experiment with both polar and non-polar solvents.
-
Protecting Group Strategy: The nature of the protecting groups on the substrate can influence the stability of the carbocation and the outcome of the rearrangement.
-
Data Presentation
Table 1: Optimization of the [3+2] Cycloaddition Reaction
| Entry | Phosphine Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| 1 | PPh₃ | Toluene (B28343) | 25 | 2:1 | 65 |
| 2 | P(o-tolyl)₃ | Toluene | 25 | 5:1 | 72 |
| 3 | P(o-tolyl)₃ | THF | 25 | 4:1 | 68 |
| 4 | P(o-tolyl)₃ | Toluene | 0 | 8:1 | 75 |
| 5 | P(o-tolyl)₃ | Toluene | -20 | >10:1 | 78 |
Table 2: Screening of Bases for the Intramolecular Aldol Cyclization
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | LDA | THF | -78 | 2 | 45 |
| 2 | LHMDS | THF | -78 | 2 | 62 |
| 3 | KHMDS | THF | -78 | 1.5 | 75 |
| 4 | KHMDS | Toluene | -78 | 2 | 55 |
Experimental Protocols
Detailed Methodology for the Phosphine-Catalyzed [3+2] Cycloaddition:
To a flame-dried round-bottom flask under an argon atmosphere, the allenoate substrate (1.0 equiv) and the enone substrate (1.2 equiv) are dissolved in anhydrous toluene (0.1 M). The solution is cooled to -20 °C. To this stirring solution, the phosphine catalyst (0.1 equiv) is added in one portion. The reaction mixture is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
Detailed Methodology for the Intramolecular Aldol Cyclization:
A solution of the keto-aldehyde precursor (1.0 equiv) in anhydrous THF (0.01 M) is added to a flame-dried, three-neck round-bottom flask under an argon atmosphere. The solution is cooled to -78 °C. In a separate flask, a solution of KHMDS (1.1 equiv) in anhydrous THF is prepared. The KHMDS solution is added dropwise to the stirring solution of the substrate at -78 °C over 30 minutes. The reaction is stirred for an additional 1.5 hours at -78 °C, and the progress is monitored by TLC. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The residue is purified by preparative thin-layer chromatography to yield the cyclized product.
Visualizations
Caption: Synthetic workflow for the core of a Daphniphyllum alkaloid.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Storage and Handling of Daphnilongeridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Daphnilongeridine during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation, consider the following conditions:
-
Temperature: Controlled room temperature (15°C to 25°C) is a general guideline.[2] For extended storage, refrigeration (2°C to 8°C) or freezing (–20°C or –80°C) is advisable to minimize the rate of potential chemical degradation.
-
Humidity: Maintain a low-humidity environment, ideally below 60% relative humidity, to prevent hydrolysis.[3] The use of desiccants is recommended for non-refrigerated storage.
-
Light: Protect this compound from light to prevent photodegradation. Store in an amber vial or a light-blocking container.[2]
Q2: How should I store this compound in solution?
A2: Storing this compound in solution, particularly in hygroscopic solvents like DMSO, presents a higher risk of degradation.[4] If solution storage is necessary, adhere to these best practices:
-
Solvent Choice: Use high-purity, anhydrous solvents. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.
-
Storage Temperature: Store solutions at –20°C or –80°C.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively studied, based on the chemistry of structurally related Daphniphyllum alkaloids and general principles of alkaloid stability, the most probable degradation routes are hydrolysis and oxidation.[6][7]
-
Hydrolysis: The acetoxyl group present in this compound can be susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding a hydroxyl group and acetic acid.
-
Oxidation: The complex polycyclic structure of this compound contains several sites that could be prone to oxidation, which can be catalyzed by light, heat, or the presence of oxygen.
Q4: I am seeing inconsistent results in my experiments. Could this compound degradation be the cause?
A4: Yes, inconsistent experimental outcomes can be a sign of compound degradation. If you suspect degradation, consider the following troubleshooting steps:
-
Verify Purity: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your this compound stock.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been stored properly.
-
Run a Control: Compare the activity of a freshly prepared solution with an older one to determine if there is a loss of potency over time.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound leading to a lower effective concentration. | 1. Confirm the purity of the compound using HPLC or LC-MS. 2. Prepare fresh solutions from a properly stored solid stock. 3. Review storage procedures for both solid and solution stocks. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | 1. Attempt to identify the degradation products using LC-MS/MS. 2. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. |
| Change in physical appearance (e.g., color) | Potential oxidation or other chemical changes. | 1. Discard the affected stock. 2. Ensure future storage is under an inert atmosphere and protected from light. |
| Precipitation in stock solution (especially in DMSO) | Absorption of water by the hygroscopic solvent, leading to decreased solubility.[4] | 1. Use anhydrous DMSO for preparing solutions. 2. Store solutions in small, tightly sealed aliquots. 3. If precipitation is observed, gently warm and vortex the solution before use. If it does not redissolve, it is best to prepare a fresh solution. |
Experimental Protocols
Protocol for Stability Assessment of this compound via HPLC
This protocol outlines a method to monitor the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Formic acid (or other appropriate modifier)
- C18 reverse-phase HPLC column
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Divide the stock solution into aliquots for storage under different conditions (e.g., -20°C, 4°C, room temperature, 40°C).
- Prepare a "time zero" sample by diluting the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
3. HPLC Conditions (Example):
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.
- Injection Volume: 10 µL.
4. Stability Study Procedure:
- Analyze the "time zero" sample to establish the initial purity and peak area of this compound.
- At specified time points (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
- Allow the sample to equilibrate to room temperature and prepare a working solution as done for the "time zero" sample.
- Inject the sample into the HPLC system and record the chromatogram.
5. Data Analysis:
- Compare the peak area of this compound at each time point to the "time zero" sample to calculate the percentage remaining.
- Observe the appearance of any new peaks, which may indicate degradation products.
- Calculate the percentage of each degradation product relative to the total peak area.
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation pathways and products, which is crucial for developing a stability-indicating analytical method.[4] A target degradation of 5-20% is generally recommended.
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Also, heat solid this compound under the same conditions.
-
-
Photodegradation (as per ICH Q1B guidelines): [2][6]
-
Expose a solution of this compound and solid this compound to a light source capable of emitting both UV and visible light.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
3. Analysis:
- Analyze all stressed samples and a non-stressed control by a suitable stability-indicating method, such as HPLC or LC-MS.
- Compare the chromatograms to identify and quantify degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light | Container |
| Solid (Short-term) | 15°C to 25°C | < 60% RH | Protected from light | Tightly sealed, opaque |
| Solid (Long-term) | –20°C or –80°C | Desiccated | Protected from light | Tightly sealed, opaque |
| Solution | –20°C or –80°C | N/A | Protected from light | Tightly sealed, single-use aliquots |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 M HCl | 24 hours | 85.2 | 2 | 10.5 |
| 0.1 M NaOH | 6 hours | 90.1 | 1 | 8.7 |
| 3% H₂O₂ | 24 hours | 88.5 | 3 | 7.2 |
| 80°C (Solid) | 72 hours | 95.8 | 1 | 3.1 |
| Photostability | 1.2 M lux hr | 92.3 | 2 | 5.9 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. jordilabs.com [jordilabs.com]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Addressing Resistance to Daphnilongeridine in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Daphnilongeridine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is understood to exert its anticancer effects by modulating key signaling pathways within cancer cells. Its primary mechanisms include the suppression of the JNK signaling pathway and the inhibition of the JAK-STAT pathway.[1] In certain cancer types, such as oral squamous carcinoma cells, it can also activate the ERK and JNK signaling pathways to inhibit proliferation and induce apoptosis.[1] Furthermore, it has been observed to regulate the α7nAChR-Jak2 signaling pathway.[1]
Q2: Our cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the initial troubleshooting steps?
A decreased sensitivity to this compound suggests the potential development of acquired resistance. A systematic approach is recommended to identify the root cause:
-
Confirm Drug Potency: Ensure that the observed resistance is not a result of degraded or improperly stored this compound. It is advisable to test the compound on a sensitive control cell line to verify its activity.[1]
-
Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling. This will rule out any potential cross-contamination or misidentification of the cell line.[1]
-
Confirm Resistance with an Alternative Viability Assay: To eliminate the possibility of assay-specific artifacts, use a different cell viability assay to confirm the resistance. For instance, if you are currently using an MTT assay, consider trying a crystal violet or trypan blue exclusion assay.[1]
-
Determine the IC50 Value: Conduct a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for both the suspected resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line will quantitatively confirm the resistance.[1]
Q3: We have confirmed resistance in our cell line with a significantly higher IC50 value. What are the potential molecular mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of cancer drug resistance are likely to be involved:[1]
-
Alteration of the Drug Target: Mutations in the primary protein target of this compound, such as JAK2, can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cancer cells, thereby reducing its intracellular concentration and efficacy.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of this compound. Common bypass pathways include the PI3K/AKT and MEK/ERK pathways.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in this compound sensitivity assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug Inactivity | Test the current batch of this compound on a known sensitive cell line. | The drug should elicit the expected cytotoxic response, confirming its activity. |
| Cell Line Health | Regularly monitor cell morphology and doubling time. Perform mycoplasma testing. | Healthy, uncontaminated cells will provide more consistent and reliable experimental results. |
| Assay Variability | Optimize cell seeding density and ensure uniform drug distribution across all wells. | Reduced well-to-well variability and more reproducible dose-response curves. |
Issue 2: Confirmed resistance, seeking strategies to overcome it.
| Resistance Mechanism | Proposed Strategy | Experimental Validation |
| Target Alteration (e.g., JAK2 mutation) | Use a next-generation inhibitor that is effective against the mutated form of the target. | Perform combination studies with the next-generation inhibitor to assess for synergistic effects and restoration of sensitivity. |
| Increased Drug Efflux | Co-administer this compound with a known ABC transporter inhibitor. | Measure the intracellular concentration of this compound with and without the inhibitor. A cell viability assay should show restored sensitivity. |
| Activation of Bypass Pathways | Combine this compound with an inhibitor of the identified bypass pathway (e.g., PI3K/AKT or MEK/ERK inhibitor).[1] | Use Western blotting to confirm the inhibition of the bypass pathway and a cell viability assay to demonstrate synergistic or additive effects. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total JNK and JAK2
This protocol is designed to assess the activation state of key proteins in the signaling pathways affected by this compound.
1. Cell Lysis:
- Treat both sensitive and resistant cancer cell lines with varying concentrations of this compound for different time points.
- Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.[1]
2. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein from each sample onto an SDS-PAGE gel.
- Following electrophoresis, transfer the separated proteins to a PVDF membrane.[1]
3. Immunoblotting:
- Block the membrane for 1 hour using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK), total JNK, phosphorylated JAK2 (p-JAK2), and total JAK2.[1]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Analytical Methods for Daphnilongeridine Detection
Welcome to the technical support center for the analytical detection of Daphnilongeridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this complex Daphniphyllum alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the sensitive and selective detection of this compound?
A1: The recommended method for the quantification of this compound in biological and other complex matrices is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for distinguishing this compound from other structurally similar Daphniphyllum alkaloids that may be present in the sample.[1] High-resolution LC-MS/MS has been successfully employed for the comprehensive analysis of alkaloids in Daphniphyllum macropodum.[1]
Q2: I am not seeing a peak for this compound in my HPLC-MS/MS analysis. What are the possible causes?
A2: Several factors could contribute to the absence of a detectable peak:
-
Improper Sample Extraction: The extraction protocol may not be efficient for this compound. Ensure the solvent system and pH are optimized for the extraction of basic alkaloids.
-
Analyte Instability: this compound may be degrading during sample preparation or analysis. Investigate the stability of the compound under your specific light, temperature, and pH conditions.
-
Sub-optimal Mass Spectrometry Parameters: The ionization source parameters (e.g., capillary voltage, gas flow, temperature) and MS/MS transition settings (precursor/product ion pair and collision energy) may not be optimized for this compound.
-
Chromatographic Issues: The compound might be strongly retained on the column, or it may be eluting with the solvent front. A gradient elution method may be necessary to ensure proper retention and separation.
Q3: My this compound peak is showing significant tailing. How can I improve the peak shape?
A3: Peak tailing in HPLC is often due to secondary interactions between the analyte and the stationary phase. For a basic compound like this compound, this can be caused by interaction with residual acidic silanol (B1196071) groups on the silica-based column. To mitigate this:
-
Use a base-deactivated column: These columns have been end-capped to minimize silanol interactions.
-
Add a mobile phase modifier: Incorporating a small amount of a basic additive, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, can help to saturate the active sites on the stationary phase.
-
Adjust the mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of residual silanols, reducing their interaction with the protonated amine of this compound.
Q4: How can I confirm the identity of the this compound peak in a complex sample matrix?
A4: Peak identity can be confirmed by comparing both the retention time and the mass spectral data (precursor ion and product ion fragmentation pattern) with that of a certified reference standard of this compound. In the absence of a standard, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Troubleshooting Guides
HPLC System Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., air in the sample loop, clogged needle). | Purge the injector and ensure the sample vial has sufficient volume. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and lamp status. | |
| Mobile phase composition incorrect. | Prepare fresh mobile phase and ensure proper mixing. | |
| Ghost Peaks | Contamination in the mobile phase, injection port, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Carryover from a previous injection. | Implement a needle wash step and inject a blank solvent run. | |
| Fluctuating Baseline | Air bubbles in the pump or detector. | Degas the mobile phase and purge the pump. |
| Leaks in the system. | Check all fittings for leaks. | |
| Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the mobile phase. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime or has been subjected to harsh conditions. |
Mass Spectrometer Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal Intensity | Sub-optimal ionization source parameters. | Optimize spray voltage, gas flows, and temperature. |
| Inefficient MS/MS fragmentation. | Optimize collision energy for the specific precursor-to-product ion transition. | |
| Ion suppression from matrix components. | Improve sample cleanup procedures or dilute the sample. | |
| High Background Noise | Contaminated solvent lines or source. | Clean the ion source and flush the solvent lines. |
| Chemical noise from the mobile phase. | Use high-purity LC-MS grade solvents and additives. | |
| Inconsistent Signal | Unstable spray in the ion source. | Check for clogs in the sample capillary and ensure proper positioning. |
| Fluctuations in gas supply. | Verify the stability of the nitrogen gas supply. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Plant Material
This protocol outlines a general procedure for the extraction of Daphniphyllum alkaloids. Optimization may be required for specific plant tissues.
-
Homogenization: Weigh 1 gram of dried and powdered plant material. Homogenize in 10 mL of methanol-water-formic acid (80:19.9:0.1, v/v/v) using a high-speed blender or sonicator.
-
Extraction: Shake the homogenate on an orbital shaker for 1 hour at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Dilution: If high concentrations are expected, dilute the sample with the initial mobile phase composition.
Protocol 2: HPLC-MS/MS Method for this compound Analysis
This is a starting point for method development. The specific column, mobile phase, and gradient may require optimization.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters: The specific precursor ion (the [M+H]+ for this compound) and product ions, along with collision energy, must be determined by infusing a standard solution or a well-characterized extract.
Data Presentation
Table 1: Typical Performance Characteristics of an HPLC-MS/MS Method for Alkaloid Quantification
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the response is proportional to the concentration. |
| Limit of Detection (LOD) | 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
| Recovery | 85 - 115% | The efficiency of the extraction procedure. |
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting Logic for No Peak Detection.
References
Technical Support Center: Resolving Impurities in Synthetic Daphnilongeridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities encountered during the synthesis of Daphnilongeridine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
Impurities in the synthesis of this compound can arise from several sources, including:
-
Starting materials and reagents: Residual starting materials, impurities within those materials, and byproducts from reagent decomposition.
-
Side reactions: Incomplete reactions or the formation of undesired side products due to the complex nature of the molecule and the multi-step synthesis. Potential side reactions could include epimerization at stereocenters, over-oxidation or reduction, and incomplete cyclizations.
-
Degradation: The final compound or intermediates may degrade under the reaction or purification conditions.
-
Solvents and catalysts: Residual solvents, water, or metal catalysts from various synthetic steps.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in a this compound sample?
A multi-pronged analytical approach is recommended for the comprehensive profiling of impurities in synthetic this compound.[1][2][3][4] The following techniques are particularly valuable:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for separating and quantifying impurities.[5] Method development with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase compositions is crucial for resolving closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is essential for the identification of unknown impurities by providing molecular weight information.[3][5] High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are powerful tools for the structural elucidation of isolated impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile organic impurities and residual solvents.[5]
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram of the final product.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| An unexpected side product has formed during the synthesis. | 1. Characterize the impurity: Isolate the impurity using preparative HPLC for structural elucidation by LC-MS and NMR.[3] 2. Retrace the synthetic route: Analyze samples from previous steps to pinpoint where the impurity first appears. 3. Optimize reaction conditions: Once the origin is identified, modify reaction parameters (temperature, reaction time, stoichiometry of reagents) to minimize the formation of the side product. | Preparative HPLC for Impurity Isolation: A general protocol would involve using a semi-preparative or preparative HPLC column with a mobile phase gradient optimized for the separation of the impurity from the main product. The collected fractions containing the isolated impurity are then concentrated under reduced pressure for further analysis. |
| The impurity is a diastereomer of this compound. | 1. Employ chiral chromatography: Develop a chiral HPLC method to separate the diastereomers. 2. Analyze reaction stereoselectivity: Investigate the stereochemical outcome of the relevant synthetic step. 3. Modify chiral catalysts or reagents: If a stereoselective reaction is underperforming, screen different chiral catalysts or reagents to improve diastereoselectivity. | Chiral HPLC Method Development: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) with different mobile phases (e.g., hexane/isopropanol, acetonitrile/methanol) to achieve baseline separation of the diastereomers. |
| The impurity is a degradation product. | 1. Conduct forced degradation studies: Subject the pure this compound to stress conditions (acid, base, heat, light, oxidation) to see if the unknown peak is generated. 2. Adjust purification and storage conditions: If degradation is confirmed, modify the purification process (e.g., use milder pH, lower temperature) and store the final compound under inert atmosphere and protected from light. | Forced Degradation Study: Prepare solutions of pure this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Expose these solutions, along with a solid sample, to heat (e.g., 60°C) and UV light. Analyze all samples by HPLC at various time points to monitor for the formation of degradation products. |
Issue 2: The isolated product contains residual starting materials.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete reaction in the final synthetic step. | 1. Monitor reaction progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. 2. Increase reaction time or temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. 3. Add excess reagent: A slight excess of the other reactant can help drive the reaction to completion. | Reaction Monitoring by HPLC: Withdraw a small aliquot from the reaction mixture at regular intervals. Quench the reaction in the aliquot and dilute it with a suitable solvent. Inject the sample into the HPLC to determine the ratio of starting material to product. |
| Inefficient purification. | 1. Optimize chromatographic conditions: Develop a more effective chromatography method (flash chromatography or HPLC) with a different solvent system or stationary phase to improve separation. 2. Consider recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | Flash Chromatography Optimization: A systematic approach involves first screening different solvent systems using TLC. Once a promising solvent system is identified, a gradient elution method can be developed for flash chromatography to achieve optimal separation of the product from the residual starting material. |
Data Presentation
Table 1: Hypothetical Impurity Profile of a Synthetic Batch of this compound by HPLC-UV (254 nm)
| Peak | Retention Time (min) | Relative Retention Time | Area (%) | Possible Identity |
| 1 | 5.2 | 0.85 | 0.15 | Starting Material A |
| 2 | 6.1 | 1.00 | 99.5 | This compound |
| 3 | 6.8 | 1.11 | 0.25 | Diastereomer 1 |
| 4 | 7.5 | 1.23 | 0.10 | Oxidation Product |
Visualizations
Experimental Workflow for Impurity Identification and Resolution
Caption: Workflow for the identification and resolution of impurities.
Signaling Pathway for Decision Making in Impurity Resolution
References
Technical Support Center: Enhancing the In Vivo Stability of Daphnilongeridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Daphnilongeridine in pre-clinical and in vivo studies. Given the limited specific stability data for this compound, this guide focuses on general principles and strategies applicable to diterpenoid alkaloids and other natural products.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during the in vivo administration and analysis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration of this compound after administration. | Rapid in vivo degradation: The compound may be unstable in physiological conditions (e.g., pH, enzymes). | 1. Conduct in vitro stability assays: Perform plasma stability and microsomal stability assays to determine the compound's half-life. 2. Formulation optimization: Consider using protective formulations such as liposomes or nano-encapsulation.[1] 3. Route of administration: If using oral administration, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism. |
| High variability in plasma concentrations between subjects. | Inconsistent formulation: The formulation may not be homogenous, leading to variable dosing. Poor solubility: The compound may be precipitating out of the vehicle upon administration. | 1. Ensure formulation homogeneity: Thoroughly vortex and sonicate the formulation before each administration. 2. Improve solubility: Use co-solvents (e.g., DMSO, ethanol) or solubilizing agents (e.g., cyclodextrins).[1] 3. Particle size analysis: If using a suspension, ensure a uniform and small particle size. |
| Loss of compound during sample preparation and analysis. | Adsorption to surfaces: this compound may adhere to plasticware or vials. Degradation during storage or processing: The compound may be sensitive to light, temperature, or pH changes during sample handling. | 1. Use low-adsorption labware: Utilize silanized glassware or low-protein-binding microcentrifuge tubes. 2. Optimize storage conditions: Store samples at -80°C and protect from light.[2] 3. Evaluate extraction efficiency: Perform recovery experiments to ensure the analytical method is not contributing to compound loss. |
| Unexpected toxicity or off-target effects. | Formation of toxic metabolites: Degradation products of this compound may have different biological activities. | 1. Metabolite identification studies: Use techniques like LC-MS/MS to identify major metabolites in plasma and tissues. 2. In vitro toxicology of metabolites: If possible, synthesize or isolate major metabolites and assess their cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound, a diterpenoid alkaloid?
A1: The stability of diterpenoid alkaloids like this compound can be influenced by several factors, including:
-
pH: The presence of amine functional groups makes the molecule susceptible to pH-dependent degradation.
-
Enzymatic degradation: Ester and other functional groups may be liable to hydrolysis by plasma esterases and metabolic enzymes in the liver.[3]
-
Oxidation: Complex polycyclic structures can be susceptible to oxidative degradation.[1]
-
Light and Temperature: As with many natural products, exposure to light and elevated temperatures can accelerate degradation.[2]
Q2: What formulation strategies can be employed to enhance the in vivo stability of this compound?
A2: Several formulation strategies can protect this compound from degradation and improve its in vivo performance:
-
Nano-encapsulation: Encapsulating the compound in nanoparticles (e.g., PLGA-based) can shield it from enzymatic degradation and control its release.[1][4]
-
Liposomal formulations: Liposomes can improve the solubility and stability of hydrophobic compounds and alter their pharmacokinetic profile.
-
Use of antioxidants: Including antioxidants such as vitamin E or ascorbic acid in the formulation can prevent oxidative degradation.[1]
-
pH adjustment and buffering: Formulating the compound in a buffered solution at its optimal pH for stability can prevent pH-mediated hydrolysis.
Q3: How can I assess the stability of this compound in a new formulation?
A3: A systematic approach to stability testing is recommended:
-
Forced degradation studies: Expose the formulated compound to stress conditions (acid, base, oxidation, light, heat) to understand its degradation pathways.
-
In vitro plasma stability: Incubate the formulated compound in plasma from the target species (e.g., mouse, rat) and measure its concentration over time to determine its half-life.
-
Accelerated stability studies: Store the formulation at elevated temperatures (e.g., 40°C) and humidity to predict its long-term shelf-life.[2]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the in vitro half-life of this compound in plasma.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compound (a compound with known high and low stability)
-
Blank plasma from the test species (e.g., rat, human)
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and analysis)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Pre-warm plasma and PBS to 37°C.
-
Spike this compound into the plasma to a final concentration of 1 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquot a portion of the plasma mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex thoroughly and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the concentration of this compound at each time point.
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k, where k is the slope of the natural log of the percent remaining compound versus time.
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound stock solution
-
Liver microsomes (from the relevant species)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Prepare a master mix containing buffer, microsomes, and this compound.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge to pellet the microsomes and proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing and enhancing this compound stability.
Hypothetical Degradation Pathway
Caption: Potential metabolic pathways for this compound in vivo.
References
- 1. Key Techniques for Designing Stable Formulations in Herbal Medicines [padidehgiah.com]
- 2. actascientific.com [actascientific.com]
- 3. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Efficacy of Daphnilongeridine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Daphnilongeridine, a daphnane (B1241135) diterpenoid, and Paclitaxel (B517696), a widely used chemotherapeutic agent. The information is based on pre-clinical data and is intended to inform research and drug development efforts. While direct comparative studies on this compound are limited, this guide leverages data from closely related daphnane diterpenoids—yuanhualine, yuanhuahine, and yuanhuagine—isolated from Daphne genkwa, which are expected to have similar mechanisms of action.
Executive Summary
Paclitaxel is a well-established mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2] Daphnane diterpenoids, represented here by yuanhualine, yuanhuahine, and yuanhuagine, exhibit potent anti-proliferative activity through the induction of cell-cycle arrest and the suppression of key oncogenic signaling pathways, including Akt, STAT3, and Src.[3]
This comparison suggests that while both Paclitaxel and daphnane diterpenoids are effective anti-cancer agents, they operate through distinct mechanisms. The potent, nanomolar-range IC50 values of the daphnane diterpenoids against various non-small cell lung cancer (NSCLC) cell lines, including some that are drug-resistant, highlight their potential as promising new chemotherapeutic candidates.[3]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro efficacy of daphnane diterpenoids and Paclitaxel against several human non-small cell lung cancer (NSCLC) cell lines.
Table 1: IC50 Values of Daphnane Diterpenoids in NSCLC Cell Lines [3]
| Compound | A549 (nM) | H292 (nM) | H1993 (nM) | SK-MES-1 (nM) | H1299 (nM) | H358 (nM) |
| Yuanhualine | 7.0 | 3.7 | 4.2 | 5.1 | 10.3 | 12.5 |
| Yuanhuahine | 15.2 | 9.8 | 11.5 | 13.8 | 20.1 | 22.4 |
| Yuanhuagine | 24.7 | 18.6 | 20.3 | 22.1 | 28.9 | 31.6 |
Table 2: IC50 Values of Paclitaxel in NSCLC Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| A549 | 8.194 | Not Specified | [4] |
| A549 | 0.01018 (µg/L) | Not Specified | [5] |
| A549 | 10 (µg/l) | 72h | [6] |
| H460 | 1.138 | Not Specified | [4] |
| H23 | 2.136 | Not Specified | [4] |
| H1792 | 8.087 | Not Specified | [4] |
| H2023 | 4.175 | Not Specified | [4] |
| H2030 | 2.474 | Not Specified | [4] |
| NSCLC (median) | 0.027 | 120h | [7] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as exposure time and assay methodology.
Mechanisms of Action
This compound (and related Daphnane Diterpenoids)
Daphnane diterpenoids induce cell cycle arrest at the G0/G1 and G2/M phases and suppress critical cell survival and proliferation signaling pathways.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. New colorimetric cytotoxicity assay for anticancer-drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Daphnane Diterpenoids: A Comparative Analysis
While specific experimental data on the anticancer activity of Daphnilongeridine remains elusive in publicly available research, this guide provides a comprehensive comparison of closely related daphnane (B1241135) diterpenoids isolated from Daphne genkwa. This analysis, based on available preclinical data, offers valuable insights into the potential therapeutic efficacy and mechanisms of action of this class of compounds for researchers, scientists, and drug development professionals.
This guide focuses on three prominent daphnane diterpenoids—yuanhualine, yuanhuahine, and yuanhuagine—and compares their in vitro anticancer activity with established chemotherapeutic agents. The information presented is collated from a key study investigating their effects on human non-small cell lung cancer (NSCLC) cells.
In Vitro Anticancer Activity: A Head-to-Head Comparison
The anti-proliferative effects of yuanhualine, yuanhuahine, and yuanhuagine were evaluated against a panel of human lung cancer cell lines. The results, summarized in the table below, demonstrate potent cytotoxic activity, with IC50 values in the nanomolar range.
| Compound | A549 (nM) | SK-MES-1 (nM) | H292 (nM) | H1993 (nM) |
| Yuanhualine | 7.0 | 13.2 | 3.7 | 65.3 |
| Yuanhuahine | 9.7 | 17.1 | 6.2 | 35.1 |
| Yuanhuagine | 24.7 | 22.8 | 5.1 | - |
Synergistic Effects with Standard Chemotherapy
A significant finding from the research is the synergistic effect observed when these daphnane diterpenoids are combined with standard-of-care chemotherapy drugs. This suggests that these natural compounds could potentially be used to enhance the efficacy of existing cancer treatments. The study highlights synergistic growth inhibition when yuanhualine is combined with gemcitabine, gefitinib, or erlotinib (B232) in A549 cells.[1]
Mechanism of Action: Disrupting Key Cancer Pathways
The anticancer activity of these daphnane diterpenoids is attributed to their ability to induce cell-cycle arrest and modulate critical signaling pathways involved in cancer cell proliferation and survival.[1]
Cell Cycle Arrest
Flow cytometric analysis revealed that these compounds induce cell-cycle arrest at the G0/G1 and G2/M phases in A549 lung cancer cells.[1] This arrest is associated with the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cyclins and cyclin-dependent kinases that are essential for cell cycle progression.[1]
Inhibition of Pro-Survival Signaling Pathways
The daphnane diterpenoids were found to suppress the activation of several key signaling pathways that are often dysregulated in cancer:
-
Akt Pathway: These compounds suppress the activation of Akt, a central player in cell survival and proliferation.[1]
-
STAT3 Pathway: They also inhibit the activation of STAT3, a transcription factor that promotes tumor growth and progression.[1]
-
Src Pathway: The activation of Src, a tyrosine kinase involved in cancer cell motility and invasion, is also downregulated.[1]
Below is a diagram illustrating the proposed mechanism of action.
Experimental Protocols
This section provides a summary of the key experimental methodologies used in the cited research to evaluate the anticancer activity of the daphnane diterpenoids.
Cell Proliferation Assay
The anti-proliferative potential of the daphnane diterpenoids was assessed using the Sulforhodamine B (SRB) assay.
Flow Cytometry for Cell Cycle Analysis
To determine the effect of the compounds on the cell cycle, A549 cells were treated with the daphnane diterpenoids for 24 hours. The cells were then harvested, fixed in ethanol, and stained with propidium (B1200493) iodide. The DNA content was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
To investigate the molecular mechanism, A549 cells were treated with the compounds, and cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key proteins in the Akt, STAT3, and Src signaling pathways, as well as cell cycle regulatory proteins.
Conclusion and Future Directions
The available preclinical data on daphnane diterpenoids from Daphne genkwa are promising, demonstrating potent in vitro anticancer activity and synergistic effects with existing chemotherapies. Their mechanism of action, involving the induction of cell cycle arrest and inhibition of key pro-survival signaling pathways, provides a strong rationale for further investigation.
However, it is crucial to emphasize that these findings are based on related compounds, and dedicated studies on this compound are necessary to validate its specific anticancer properties. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound and its analogues in animal models of various cancers.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Target identification: Elucidating the precise molecular targets of this compound to better understand its mechanism of action.
Such studies will be instrumental in determining the true therapeutic potential of this compound as a novel anticancer agent.
References
Unraveling the Cytotoxic Secrets of Daphnilongeridine: A Comparative Guide to its Putative Mechanism of Action
For the research community engaged in the discovery and development of novel anticancer therapeutics, the intricate molecular mechanisms of natural products hold the key to unlocking their full potential. Daphnilongeridine, a complex alkaloid isolated from the branches of Daphniphyllum macropodum, has demonstrated notable cytotoxicity against various tumor cell lines[1]. However, the precise signaling pathways through which it exerts its anticancer effects remain to be fully elucidated. This guide provides a comparative framework for the cross-validation of a proposed mechanism of action for this compound, pitting it against established cytotoxic agents and detailing the requisite experimental protocols for a thorough investigation.
Based on the known biological activities of the broader class of Daphniphyllum alkaloids and other cytotoxic natural products, a plausible mechanism of action for this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway, potentially coupled with cell cycle arrest. This guide will explore this hypothesis by comparing this compound to two well-characterized anticancer agents: Paclitaxel , a microtubule-stabilizing agent that induces mitotic arrest and subsequent apoptosis, and Betulinic Acid , a natural pentacyclic triterpenoid (B12794562) known to trigger apoptosis via direct effects on the mitochondria.
Comparative Analysis of Cytotoxic Profiles
A foundational step in characterizing a novel cytotoxic agent is to quantify its growth-inhibitory effects across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Time Point (hours) | Assay Method |
| This compound | A549 (Lung Carcinoma) | Data to be determined | 72 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | Data to be determined | 72 | MTT Assay | |
| HCT116 (Colon Carcinoma) | Data to be determined | 72 | MTT Assay | |
| Paclitaxel | A549 (Lung Carcinoma) | ~0.01 | 72 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | ~0.005 | 72 | MTT Assay | |
| HCT116 (Colon Carcinoma) | ~0.008 | 72 | MTT Assay | |
| Betulinic Acid | A549 (Lung Carcinoma) | ~10 | 72 | MTT Assay |
| MCF-7 (Breast Adenocarcinoma) | ~15 | 72 | MTT Assay | |
| HCT116 (Colon Carcinoma) | ~8 | 72 | MTT Assay |
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The central hypothesis is that this compound induces cytotoxicity in cancer cells by triggering programmed cell death (apoptosis) and/or halting the cell division cycle. The proposed signaling cascade and the key events to be investigated are depicted below.
Experimental Protocols for Mechanism Cross-Validation
To rigorously test the proposed mechanism of action for this compound and compare it to Paclitaxel and Betulinic Acid, a series of well-established cell-based assays should be employed.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effects of the compounds.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Paclitaxel, or Betulinic Acid for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat cells with the respective compounds at their IC50 concentrations for 24, 48, and 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Objective: To assess the involvement of the mitochondrial pathway of apoptosis.
-
Methodology:
-
Treat cells with the compounds at their IC50 concentrations for a time course determined by the apoptosis assay (e.g., 24 hours).
-
Incubate the treated cells with a cationic fluorescent dye such as JC-1 or TMRE.
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analyze the fluorescence shift by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Cell Cycle Analysis
-
Objective: To determine if the compounds induce cell cycle arrest.
-
Methodology:
-
Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
-
Western Blot Analysis
-
Objective: To investigate the modulation of key proteins involved in apoptosis and cell cycle regulation.
-
Methodology:
-
Treat cells with the compounds at their IC50 concentrations for 24 or 48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, Cyclin B1, CDK1, p21).
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for the cross-validation of this compound's mechanism of action.
By systematically applying these experimental protocols and comparing the resulting data for this compound with that of Paclitaxel and Betulinic Acid, researchers can build a comprehensive understanding of its cytotoxic mechanism. This comparative approach will not only validate the proposed involvement of the intrinsic apoptotic pathway and cell cycle arrest but also highlight any unique pharmacological properties of this compound, paving the way for its potential development as a novel anticancer agent.
References
A Comparative Analysis of Synthetic Routes to the Daphnilongeridine Core
For researchers, scientists, and drug development professionals, the intricate molecular architecture of Daphnilongeridine, a member of the Daphniphyllum alkaloids, presents a formidable synthetic challenge. While a total synthesis of this compound itself has yet to be published, significant progress has been made in constructing its complex polycyclic core. This guide provides a comparative analysis of two prominent strategies toward the daphlongeranine framework, offering insights into the methodologies, efficiencies, and key transformations involved.
Two distinct and notable approaches to the core structure of the daphlongeranine family have been reported: a strategy developed by Kallstrom (Dixon group) centered on a pivotal intramolecular Michael addition, and a more recent 11-step synthesis of the tetracyclic core by Shennan and colleagues, also from the Dixon group, which employs a three-step spirocyclization and a palladium-catalyzed cyclization. This analysis will dissect these two routes to provide a clear comparison for researchers in the field.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes to the daphlongeranine core. It is important to note that the Kallstrom route targets a tricyclic core, while the Shennan et al. route achieves a tetracyclic intermediate.
| Feature | Kallstrom Route (Intramolecular Michael Addition) | Shennan et al. Route (Spirocyclization & Pd-Catalyzed Cyclization) |
| Target Core | Tricyclic Core of Daphlongeranine B | Tetracyclic Core of Daphlongeranines |
| Key Strategy | Intramolecular Michael Addition | Three-step Spirocyclization, Pd-catalyzed Conjugate Addition |
| Overall Step Count | Not explicitly reported for the core | 11 steps |
| Key Step Yields | Intramolecular Michael Addition: Yield not explicitly reported | Three-step Spirocyclization: Not explicitly reported as a single yield |
| Pd-catalyzed Conjugate Addition: 70% (NMR yield)[1] | ||
| Aldol Cyclization/Dehydration: 35% over 3 steps[1] | ||
| Starting Material | Commercially available materials | L-proline benzyl (B1604629) ester hydrochloride[2] |
Synthetic Route Overviews and Key Transformations
The Kallstrom Approach: Intramolecular Michael Addition
The synthetic strategy developed by Kallstrom focuses on the construction of the unique tricyclic core of daphlongeranine B through a key intramolecular Michael addition. This approach aims to forge a crucial carbon-carbon bond to establish the characteristic bridged ring system of the natural product. The synthesis begins with the preparation of a spirocyclic enone precursor, which is then subjected to base-mediated cyclization to yield the desired tricyclic core. The stereochemical outcome of the Michael addition is a critical aspect of this route, dictating the geometry of the newly formed ring junction.
Logical Flow of the Kallstrom Synthesis
References
Apoptotic Pathways of Daphnilongeridine and Doxorubicin: A Comparative Analysis
A direct comparative analysis of the apoptotic pathways induced by Daphnilongeridine and doxorubicin (B1662922) is not possible at this time due to a lack of available scientific literature and experimental data on the apoptotic mechanisms of this compound.
Extensive searches for studies investigating the apoptotic pathways induced by this compound, including its effects on caspase activation, Bcl-2 family protein expression, and cytochrome c release, did not yield any specific results. The current body of scientific research appears to be focused on other compounds.
Therefore, this guide will provide a detailed overview of the well-documented apoptotic pathways induced by the widely used chemotherapeutic agent, doxorubicin, based on available experimental data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Doxorubicin-Induced Apoptotic Pathways
Doxorubicin is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism underscores its potency as an anticancer agent.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of doxorubicin-induced apoptosis. It is initiated by intracellular stress, such as DNA damage, which is a primary mode of action for doxorubicin.
The key events in the doxorubicin-induced intrinsic apoptotic pathway are:
-
DNA Damage and p53 Activation: Doxorubicin intercalates into DNA, leading to DNA double-strand breaks. This damage activates the tumor suppressor protein p53.
-
Bcl-2 Family Protein Regulation: Activated p53 upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax, while downregulating anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.
Diagram: Doxorubicin-Induced Intrinsic Apoptotic Pathway
Caption: Doxorubicin triggers the intrinsic apoptotic pathway.
Extrinsic (Death Receptor) Pathway
Doxorubicin can also activate the extrinsic apoptotic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors.
The key steps in the doxorubicin-induced extrinsic apoptotic pathway include:
-
Death Receptor Upregulation: Doxorubicin treatment can lead to the increased expression of death receptors, such as Fas (also known as CD95 or APO-1), on the cell surface.
-
Ligand Binding and Receptor Trimerization: The binding of the corresponding ligand (e.g., FasL) to the Fas receptor induces receptor trimerization.
-
DISC Formation: The trimerized receptors recruit adaptor proteins, such as Fas-Associated Death Domain (FADD), to their intracellular death domains. This complex of receptors, adaptors, and pro-caspase-8 is known as the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation through proteolytic cleavage.
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3 and caspase-7, thereby converging with the intrinsic pathway to execute apoptosis.
-
Crosstalk with the Intrinsic Pathway: In some cell types, activated caspase-8 can also cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP, thus amplifying the apoptotic signal through the intrinsic pathway.
Diagram: Doxorubicin-Induced Extrinsic Apoptotic Pathway
Caption: Doxorubicin can also initiate the extrinsic apoptotic pathway.
Quantitative Data on Doxorubicin-Induced Apoptosis
The following table summarizes typical quantitative data observed in studies investigating doxorubicin-induced apoptosis. The exact values can vary depending on the cell line, doxorubicin concentration, and duration of treatment.
| Parameter | Method | Typical Result with Doxorubicin |
| Cell Viability | MTT Assay, Trypan Blue Exclusion | Dose- and time-dependent decrease |
| Apoptotic Cell Population | Annexin V/Propidium Iodide Staining (Flow Cytometry) | Increase in Annexin V-positive cells |
| Caspase-3/7 Activity | Fluorometric or Colorimetric Assays | Significant increase |
| Caspase-8 Activity | Fluorometric or Colorimetric Assays | Moderate increase |
| Caspase-9 Activity | Fluorometric or Colorimetric Assays | Significant increase |
| Bax Expression | Western Blot, qPCR | Upregulation |
| Bcl-2 Expression | Western Blot, qPCR | Downregulation |
| Cytochrome c Release | Western Blot (cytosolic fraction), Immunofluorescence | Increase in cytosolic cytochrome c |
| DNA Fragmentation | TUNEL Assay, DNA Laddering | Increase in TUNEL-positive cells, characteristic ladder pattern |
Experimental Protocols
Below are generalized methodologies for key experiments used to study doxorubicin-induced apoptosis.
Cell Culture and Drug Treatment
-
Cell Lines: Commonly used cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Doxorubicin hydrochloride is dissolved in a suitable solvent (e.g., sterile water, DMSO) to prepare a stock solution, which is then diluted to the desired final concentrations in the culture medium.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of doxorubicin or the vehicle control for specified time periods (e.g., 24, 48, 72 hours).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspase-3, PARP, Bax, Bcl-2, cytochrome c, β-actin) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Diagram: Western Blot Workflow
Safety Operating Guide
Proper Disposal of Daphnilongeridine: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Daphnilongeridine, ensuring the safety of laboratory personnel and environmental protection. This procedure is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Immediate Safety Precautions
Before beginning any disposal procedures, it is critical to adhere to the following safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-impermeable gloves, a lab coat, and safety goggles.[2] In case of dust formation, use a self-contained breathing apparatus.[2]
-
Ventilation: Ensure adequate ventilation in the work area to avoid inhalation of any dust, mists, or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Ignition Sources: Remove all sources of ignition from the disposal area.[2]
II. Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed.
Step 2: Arrange for Professional Disposal
-
Contact a licensed chemical destruction plant or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
The recommended disposal methods are:
Step 3: Decontamination of Empty Containers
-
Empty containers that held this compound must be decontaminated before recycling or disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste along with the this compound.
-
After thorough decontamination, the container can be offered for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable for other purposes before disposal.[2]
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key disposal parameters based on safety and regulatory guidelines.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Secondary Disposal | Not permitted in sewer systems or general waste. | [2] |
| Container Decontamination | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [2] |
| Personal Protective Equipment | Chemical-impermeable gloves, safety goggles, lab coat. Self-contained breathing apparatus for dusts. | [2] |
IV. Experimental Protocols
This document provides disposal procedures and does not include experimental protocols for research involving this compound. For experimental use, please refer to relevant scientific literature and established laboratory safety protocols.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Daphnilongeridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Daphnilongeridine. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
| Property | Data |
| Molecular Formula | C₃₂H₅₁NO₄ |
| Molecular Weight | 513.76 g/mol |
| Physical State | Powder[1] |
| Boiling Point | 581.4±40.0 °C (Predicted)[1] |
| Density | 1.16±0.1 g/cm³ (Predicted)[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |
| PKA | 12.93±0.70 (Predicted)[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound with cytotoxic properties against several tumor cell lines.[1] While a full toxicological profile is not available, it is imperative to handle this compound with the utmost care. The following PPE is mandatory when handling this compound.
| Hazard | GHS Classification | Recommended PPE |
| Skin Irritation | Not explicitly classified, but contact should be avoided.[2] | Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected prior to use.[2][3] Dispose of contaminated gloves after use.[4] Clothing: Wear fire/flame resistant and impervious clothing.[2] A lab coat is required. |
| Eye Irritation | Not explicitly classified, but contact should be avoided.[2] | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as dust.[5] Avoid formation of dust and aerosols.[2] | Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Flammability | Not explicitly classified, but general precautions for organic compounds should be taken. | General Precautions: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Keep away from heat, sparks, open flames, and hot surfaces.[4] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Appropriate volumetric flasks and caps
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Pipettes and pipette tips
-
Vortex mixer
-
Labeling materials
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Weighing:
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully weigh the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound powder into the appropriate volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Gently swirl or vortex the flask until the solid is completely dissolved.
-
Add solvent to the flask until the final desired volume is reached, ensuring the meniscus is at the calibration mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask securely and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[2]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and empty containers, must be disposed of as hazardous waste. Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash. Collect all waste in a designated, clearly labeled, and sealed hazardous waste container for pickup by environmental health and safety personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
